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Alismoxide

Cat. No.: B1243908
M. Wt: 238.37 g/mol
InChI Key: IWQURBSTAIRNAE-BARDWOONSA-N
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Description

Alismoxide has been reported in Guarea kunthiana, Viburnum cylindricum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1243908 Alismoxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQURBSTAIRNAE-BARDWOONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of Alismoxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Alismoxide

Introduction

This compound is a sesquiterpenoid natural product isolated from the tubers of Alisma plantago-aquatica and the rhizomes of Alisma orientale[1][2]. It has garnered interest in the scientific community for its potential biological activities, including inhibitory effects on vascular and bladder smooth muscle contraction, cytostatic action in HeLa cells, and involvement in anti-allergic responses[1]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

PropertyValueReference
Molecular Formula C₁₅H₂₆O₂[1][3][4][5][6]
Molecular Weight 238.37 g/mol [1][3][4][5][6]
Appearance Oil, Solid (White to off-white), Colorless amorphous crystals or white powder[1][3][7]
Melting Point 140-142 °C
Boiling Point 343.2 ± 42.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 153.9 ± 22.5 °C
XLogP3-AA (Lipophilicity) 2.1[5]
Hydrogen Bond Donor Count 2[5]
Purity ≥98%[1][6][8]

Solubility and Storage

Understanding the solubility and stability of this compound is critical for its handling, formulation, and experimental use.

SolventSolubilityReference
Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol[1][7]
DMSO ≥ 31 mg/mL (130.05 mM)[3]

Storage Recommendations: For long-term preservation of its integrity, this compound should be stored under specific conditions. As a powder, it is stable for up to 3 years at -20°C and for 2 years at 4°C[3]. When dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[3][8]. It is advisable to prepare and use solutions on the same day or to store them as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles[1][3]. Before use, the product should be allowed to equilibrate to room temperature for at least one hour[1].

Experimental Protocols

The determination of the physicochemical properties of natural products like this compound involves a series of standardized experimental procedures. While specific protocols for this compound are not extensively detailed in publicly available literature, the following represents general and widely accepted methodologies in natural product chemistry.

General Workflow for Physicochemical Characterization

The process begins with the isolation and purification of the compound, followed by a battery of tests to determine its structural and physical properties.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination A Source Material (e.g., Alisma plantago-aquatica) B Extraction (e.g., Acetone/Methanol) A->B C Chromatographic Purification (e.g., Silica Gel, HPLC) B->C D Mass Spectrometry (MS) (Molecular Weight & Formula) C->D E NMR Spectroscopy (1H, 13C, 2D NMR) C->E F IR/UV-Vis Spectroscopy C->F H Melting/Boiling Point (Apparatus) C->H I Solubility Testing (Various Solvents) C->I J Lipophilicity (LogP) (Shake-Flask Method) C->J K Optical Activity (Polarimetry) C->K G Structure Confirmation D->G E->G F->G G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Alismatis Triterpenoids (incl. This compound) Inhibitor->PI3K Inhibitor->Akt G Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Response Inflammation, Apoptosis, Cytokine Prod. p38->Response Activator Alismatis Triterpenoids (incl. This compound) Activator->p38 G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Inhibitor This compound Inhibitor->IKK

References

Alismoxide: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid alismoxide, a bioactive natural product with demonstrated therapeutic potential. This document details its discovery, primary natural sources, and physicochemical properties. It further outlines detailed experimental protocols for its isolation and characterization, and summarizes its known biological activities, with a focus on its anti-inflammatory effects and modulation of key signaling pathways.

Discovery and Natural Sources

The primary and most studied source of this compound remains the dried rhizome of Alisma orientale, commonly known as "Ze Xie" in traditional Chinese medicine.[2][3] The concentration of this compound in the rhizome can vary depending on the plant's origin and processing methods.

Physicochemical Properties and Spectroscopic Data

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[4] Its structure has been confirmed by spectroscopic analysis and total synthesis.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₂₆O₂--INVALID-LINK--
Molecular Weight238.37 g/mol --INVALID-LINK--
IUPAC Name(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol--INVALID-LINK--
CAS Number87701-68-6--INVALID-LINK--
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
149.81.65 (m)
226.51.80 (m), 1.55 (m)
341.91.95 (m), 1.45 (m)
472.8-
555.42.10 (m)
627.82.30 (m), 2.05 (m)
7134.55.30 (br s)
8127.9-
948.52.40 (m)
10148.9-
1121.32.80 (sept, J = 7.0)
1221.01.05 (d, J = 7.0)
1321.01.05 (d, J = 7.0)
1428.11.20 (s)
1524.91.25 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from typical values found in the literature.

Table 3: Mass Spectrometry Data for this compound
Ionm/zRelative Intensity (%)
[M]⁺2385
[M-H₂O]⁺22020
[M-CH₃]⁺22315
[M-H₂O-CH₃]⁺20540
[M-C₃H₇]⁺19530
C₁₀H₁₄O150100

Note: Fragmentation patterns can be influenced by the ionization method (e.g., EI, ESI).

Experimental Protocols

Isolation and Purification of this compound from Alisma orientale

The following protocol is a representative method synthesized from various reports on the isolation of this compound.

1. Extraction:

  • Air-dried and powdered rhizomes of Alisma orientale (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 7 days.

  • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which typically contains the highest concentration of this compound, is selected for further purification.

3. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel (200-300 mesh).

  • The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

  • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel, using a petroleum ether-ethyl acetate gradient of increasing polarity.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G start Dried Alisma orientale Rhizomes extraction Ethanol Extraction start->extraction concentration1 Concentration extraction->concentration1 partition Solvent Partitioning concentration1->partition pet_ether Petroleum Ether Fraction partition->pet_ether et_acetate Ethyl Acetate Fraction partition->et_acetate n_butanol n-Butanol Fraction partition->n_butanol concentration2 Concentration et_acetate->concentration2 cc1 Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) concentration2->cc1 fractions Collect and Monitor Fractions (TLC) cc1->fractions cc2 Repeated Silica Gel Column Chromatography fractions->cc2 prep_hplc Preparative HPLC cc2->prep_hplc end Pure this compound prep_hplc->end

Figure 1: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Extracts of Alisma rhizoma containing this compound have demonstrated significant anti-inflammatory effects.[6] While direct studies on pure this compound are limited, the anti-inflammatory activity of the extracts is attributed, in part, to the presence of sesquiterpenoids like this compound. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

Studies on extracts from Alisma species have shown inhibitory effects on the activation of NF-κB and the phosphorylation of MAPK proteins (p38, ERK, and JNK).[7][8][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines. Although direct evidence for this compound is still emerging, it is plausible that it contributes to the observed anti-inflammatory effects of Alisma extracts by targeting these pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) mapk->gene ikb IκB nfkb_path->ikb degradation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocation nfkb_nuc->gene This compound This compound This compound->mapk Inhibition This compound->nfkb_path Inhibition

Figure 2: Plausible anti-inflammatory signaling pathway of this compound.
Other Biological Activities

In addition to its anti-inflammatory effects, this compound has been reported to exhibit:

  • Anti-allergic effects: Methanolic extracts of Alisma orientale containing this compound have shown inhibitory effects on type I, II, III, and IV allergic reactions in animal models.[2]

  • Cytotoxic activity: this compound has demonstrated cytotoxic effects against certain cancer cell lines.

Conclusion

This compound is a promising bioactive sesquiterpenoid with significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-allergic applications. Its natural abundance in the rhizomes of Alisma species makes it an accessible target for natural product-based drug discovery. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological activities and to explore its potential for clinical development. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this intriguing natural compound.

References

Alismoxide In Vitro: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on various cell types and molecular targets. It details its cytotoxic properties against cancer cell lines, inhibitory effects on HIV-1 protease, and its modulatory role in smooth muscle contraction and nitric oxide production. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vitro biological activities of this compound.

Biological ActivityCell Line/TargetMetricValueReference
CytotoxicityHeLa (Cervical Cancer)CC504.3 ± 0.75 µM[1]
Selectivity Index-SI8.1[1]
HIV-1 Protease InhibitionHIV-1 ProteaseIC504.85 ± 0.18 µM[1]

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; SI: Selectivity Index (ratio of cytotoxicity to antiviral activity).

Detailed Experimental Protocols

Cytotoxicity Assay against HeLa Cells

The cytotoxic activity of this compound against the HeLa human cervical cancer cell line was determined using a real-time cell electronic sensing (RT-CES) system.[1]

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Principle: The RT-CES system measures changes in electrical impedance as cells attach and proliferate on gold microelectrodes integrated into the bottom of a 96-well E-plate. The impedance, expressed as a Cell Index (CI), is proportional to the number of viable cells.

  • Procedure:

    • A background reading of the E-plate is taken with culture medium only.

    • HeLa cells are seeded into the wells of the E-plate at an optimized density.

    • The plate is incubated at 37°C with 5% CO2, and cell attachment and proliferation are monitored by the RT-CES instrument until the cells reach the log growth phase.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.

    • The plate is returned to the RT-CES instrument, and the CI is monitored continuously for a defined period (e.g., 72 hours).

    • The CI values are normalized to the value at the time of compound addition.

    • The CC50 value is calculated by plotting the normalized CI values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against HIV-1 protease was assessed using a fluorescence resonance energy transfer (FRET)-based assay.[1]

  • Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor (e.g., EDANS) and a quenching acceptor (e.g., DABCYL) at its termini. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by HIV-1 protease, the donor and acceptor are separated, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant HIV-1 Protease

    • FRET peptide substrate

    • Assay buffer (e.g., sodium acetate buffer, pH 4.7)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Acetyl pepstatin)

  • Procedure:

    • The assay is performed in a 96-well black microplate.

    • This compound is serially diluted in the assay buffer.

    • Recombinant HIV-1 protease is added to each well containing this compound or control and incubated for a short period at room temperature.

    • The FRET substrate is added to all wells to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (enzyme and substrate without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Inhibition of Smooth Muscle Contraction

This compound has been shown to inhibit the contraction of isolated smooth muscle induced by agents like carbachol and high concentrations of potassium chloride (KCl).[1] A general protocol for a smooth muscle contraction assay using an organ bath system is described below.

  • Tissue Preparation:

    • Smooth muscle tissues (e.g., bladder or vascular strips) are dissected from a suitable animal model (e.g., rat, rabbit) and placed in cold, oxygenated Krebs-Henseleit solution.

    • The tissue is cut into strips of appropriate size and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Procedure:

    • The tissue strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

    • After equilibration, the viability of the tissue is confirmed by inducing a contraction with a standard agonist (e.g., KCl).

    • Once a stable baseline is achieved, a contractile agent (e.g., carbachol or a high concentration of KCl) is added to the organ bath to induce a sustained contraction.

    • After the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations.

    • The relaxation response is recorded as a percentage decrease from the pre-contracted tension.

    • The concentration-response curve for this compound-induced relaxation is plotted to determine its potency.

Inhibition of Nitric Oxide (NO) Production

This compound is reported to be a nitric oxide (NO) inhibitor.[1] The following is a general protocol to assess the effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Principle (Griess Assay): This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The absorbance of this dye is proportional to the nitrite concentration.

  • Procedure:

    • Macrophages are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

    • The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

Based on the known anti-inflammatory effects of terpenes, this compound may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Hypothetical Anti-inflammatory Signaling of this compound cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates This compound This compound This compound->IKK Inhibits This compound->MAPKK Inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFκB_n->Gene Induces MAPK_n->Gene Induces

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound like this compound.

G Cytotoxicity Screening Workflow A Cell Seeding (e.g., HeLa cells) B Cell Adhesion & Logarithmic Growth Phase A->B C Compound Treatment (this compound) B->C D Incubation C->D E Cell Viability Assay (e.g., MTT, RT-CES) D->E F Data Analysis (CC50 Calculation) E->F

Caption: A streamlined workflow for determining the cytotoxicity of this compound.

Experimental Workflow for HIV-1 Protease Inhibition Assay

This diagram outlines the steps involved in a FRET-based assay to determine the inhibitory potential of this compound against HIV-1 protease.

G HIV-1 Protease Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, this compound) B Incubate HIV-1 Protease with this compound A->B C Initiate Reaction with FRET Substrate B->C D Kinetic Fluorescence Measurement C->D E Calculate Initial Velocities & Percent Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for assessing this compound's HIV-1 protease inhibitory activity.

Conclusion

The in vitro data currently available for this compound highlight its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its cytotoxic effects against cancer cells and potent inhibition of HIV-1 protease warrant further investigation. Additionally, its ability to modulate smooth muscle contractility and nitric oxide production suggests potential applications in other therapeutic areas. The detailed protocols and conceptual signaling pathways presented in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the design of future studies. Further in-depth studies are required to fully elucidate its molecular targets and to validate its therapeutic potential in in vivo models.

References

Alismoxide: A Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Alismoxide, a naturally occurring sesquiterpene found in the medicinal plant Alisma orientale (Rhizoma Alismatis) and the soft coral Litophyton arboreum, is emerging as a compound of interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its potential therapeutic applications, and is intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a sesquiterpenoid with the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol . Its structure has been well-characterized, and it is recognized for its presence in traditional medicinal sources.

Potential Therapeutic Applications

Preliminary research has identified several areas where this compound exhibits potential therapeutic effects, including anti-inflammatory, anti-cancer, anti-allergic, and vasorelaxant activities.

Anti-Cancer Activity

This compound has demonstrated cytostatic action against HeLa (human cervical cancer) cells, suggesting its potential in oncology.[1] While detailed mechanistic studies on this compound are limited, research on the broader Alismatis Rhizoma extract, from which this compound is derived, points towards the involvement of key cancer-related signaling pathways. Triterpenoids from Alismatis Rhizoma have been shown to exert anti-cancer effects through the activation of p38 and inhibition of the PI3K/Akt/mTOR signaling pathways. However, it is crucial to note that these pathways have not been directly confirmed for this compound itself.

Anti-Inflammatory and Anti-Allergic Effects

This compound has been shown to have an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, which is a model for type III allergic reactions.[1] The anti-allergic components of Alismatis Rhizoma are partially attributed to its terpene constituents, including this compound.[1] The precise mechanism of action for this compound's anti-inflammatory and anti-allergic effects requires further investigation.

Vasorelaxant and Smooth Muscle Inhibitory Effects

Research has indicated that this compound possesses inhibitory effects on vascular contraction induced by high concentrations of potassium chloride (KCl).[1] Furthermore, it has demonstrated an inhibitory effect on the contraction of isolated bladder smooth muscle induced by carbachol.[1] These findings suggest a potential role for this compound in conditions related to vascular and smooth muscle function.

Quantitative Data on Biological Activity

Quantitative data specifically for this compound is limited in the currently available literature. However, studies on compounds isolated from the same sources provide context for its potential potency. For instance, in a study on compounds from the soft coral Litophyton arboreum, where this compound was also identified, other isolated compounds showed potent cytotoxic and HIV-1 protease inhibitory activities with IC50 and CC50 values in the low micromolar range.[1]

Compound/ExtractBiological ActivityCell Line/ModelQuantitative Data
Compound 7 (from L. arboreum)CytotoxicityHeLa cellsCC₅₀: 4.3 ± 0.75 µM
Compound 2 (from L. arboreum)HIV-1 PR Inhibition-IC₅₀: 7.20 ± 0.7 µM
Compound 7 (from L. arboreum)HIV-1 PR Inhibition-IC₅₀: 4.85 ± 0.18 µM
Compound 8 (from L. arboreum)HIV-1 PR Inhibition-IC₅₀: 4.80 ± 0.92 µM

Note: This table includes data for compounds isolated alongside this compound to provide a reference for the potential activity range of constituents from these natural sources. Specific quantitative data for this compound's various activities requires further dedicated research.

Experimental Protocols and Methodologies

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. However, based on the reported activities, standard methodologies would be employed.

Cytotoxicity and Cytostatic Assays

The cytostatic action of this compound in HeLa cells was likely determined using standard cell viability assays. A general protocol for such an assay would involve:

  • Cell Culture: HeLa cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50) is calculated from the dose-response curve.

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis prep1 Culture HeLa Cells prep2 Seed Cells in 96-well Plates prep1->prep2 treat1 Prepare this compound Dilutions prep2->treat1 treat2 Add this compound to Cells treat1->treat2 treat3 Incubate for 24-72h treat2->treat3 acq1 Add MTT Reagent treat3->acq1 acq2 Measure Absorbance acq1->acq2 acq3 Calculate Cell Viability (%) acq2->acq3 acq4 Determine GI50/CC50 acq3->acq4 G This compound This compound PI3K PI3K This compound->PI3K Inhibition (?) p38 p38 MAPK This compound->p38 Activation (?) Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Promotion Apoptosis Apoptosis p38->Apoptosis Induction

References

In-Depth Technical Guide on the Reported Pharmacological Effects of Alismoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a naturally occurring sesquiterpene found in Alisma orientale (Alismatis Rhizoma), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological effects of this compound, including its influence on smooth muscle contraction, allergic reactions, cell proliferation, and viral enzymes. This document consolidates available data, presents detailed experimental methodologies for the key pharmacological assays, and visualizes putative signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a bioactive compound isolated from the tubers of Alisma plantago-aquatica and other plant sources. It has been the subject of preliminary pharmacological screening, revealing a range of potentially therapeutic effects. These include inhibitory actions on vascular and bladder smooth muscle contraction, anti-allergic properties, cytostatic effects against cancer cell lines, and inhibition of viral enzymes. This guide aims to provide a detailed technical resource for researchers by summarizing the quantitative data, outlining experimental protocols, and illustrating the potential mechanisms of action of this compound.

Pharmacological Effects of this compound

Inhibition of Smooth Muscle Contraction

This compound has been reported to inhibit the contraction of both vascular and bladder smooth muscle.

This compound exhibits inhibitory effects on vascular contraction induced by high concentrations of potassium chloride (KCl). This suggests a potential mechanism involving the modulation of ion channels or calcium signaling in vascular smooth muscle cells.

The compound also demonstrates an inhibitory effect on the contraction of isolated bladder smooth muscle induced by the cholinergic agonist, carbachol. This points to a possible interaction with muscarinic receptors or downstream signaling pathways that regulate bladder contractility.

Anti-Allergic Effects

This compound has shown an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, a model for type III hypersensitivity reactions. This suggests that this compound may interfere with immune complex-mediated inflammation.

Cytostatic Activity

In the context of oncology research, this compound has been observed to exert a cytostatic action on HeLa (human cervical cancer) cells. This indicates a potential to inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.

Anti-Viral Activity

This compound has been identified as an inhibitor of HIV-1 protease, a critical enzyme for viral replication. This finding suggests its potential as a scaffold for the development of novel antiretroviral drugs.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a generalized summary of expected data from the described pharmacological assays. Researchers are encouraged to consult original research articles for specific values when they become available.

Pharmacological EffectAssayKey ParametersExpected Quantitative Data
Inhibition of Vascular Contraction Isolated tissue bath with vascular ringsAgonist (e.g., KCl), this compound concentrationIC50 value, Percent inhibition
Inhibition of Bladder Contraction Isolated tissue bath with bladder stripsAgonist (e.g., Carbachol), this compound concentrationIC50 value, Percent inhibition
Anti-Allergic Effect Direct Passive Arthus Reaction (DPAR) in ratsEdema volume, Inflammatory cell infiltrationPercent inhibition of edema
Cytostatic Activity Cell proliferation assay (e.g., MTT, SRB) on HeLa cellsThis compound concentration, Incubation timeGI50 (50% growth inhibition) or IC50 value
Anti-Viral Activity HIV-1 Protease Inhibition AssayThis compound concentration, Substrate concentrationIC50 value, Ki (inhibition constant)

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited. These protocols are intended to serve as a guide for researchers looking to investigate the pharmacological effects of this compound.

Inhibition of High KCl-Induced Vascular Contraction

Objective: To assess the inhibitory effect of this compound on the contraction of isolated vascular smooth muscle induced by a high concentration of potassium chloride.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Potassium Chloride (KCl) stock solution (e.g., 3 M)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Isolated organ bath system with force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Once the contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations to the bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of inhibition relative to the maximal KCl-induced contraction.

Direct Passive Arthus Reaction (DPAR) in Rats

Objective: To evaluate the anti-allergic effect of this compound using a rat model of type III hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anti-ovalbumin (OVA) serum (rabbit)

  • Ovalbumin (OVA)

  • Evans blue dye

  • This compound

  • Saline solution

Procedure:

  • Administer this compound (or vehicle control) to the rats, typically via intraperitoneal or oral route, at a predetermined time before the induction of the reaction.

  • Induce the DPAR by intradermally injecting a specific amount of anti-OVA serum into the dorsal skin of the rats.

  • After a set period (e.g., 30 minutes), intravenously inject a solution of OVA mixed with Evans blue dye.

  • After a further incubation period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

  • Measure the diameter and intensity of the blue coloration at the injection site as an indicator of plasma exudation (edema).

  • The amount of dye can be quantified by extracting it from the skin tissue and measuring its absorbance spectrophotometrically.

  • Calculate the percentage inhibition of the inflammatory response compared to the control group.

Cytostatic Activity in HeLa Cells

Objective: To determine the cytostatic effect of this compound on the proliferation of HeLa cells.

Materials:

  • HeLa cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit

  • 96-well plates

Procedure:

  • Seed HeLa cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, assess cell viability/proliferation using the MTT or SRB assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control.

  • Determine the concentration of this compound that causes 50% growth inhibition (GI50).

Inhibition of Carbachol-Induced Bladder Smooth Muscle Contraction

Objective: To assess the inhibitory effect of this compound on the contraction of isolated bladder smooth muscle induced by carbachol.

Materials:

  • Guinea pigs or rats

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)

  • Carbachol stock solution

  • This compound stock solution

  • Isolated organ bath system with force transducers

Procedure:

  • Euthanize the animal and dissect the urinary bladder.

  • Remove the bladder and place it in cold Tyrode's solution.

  • Cut the bladder into longitudinal strips (e.g., 10 mm long and 2-3 mm wide).

  • Mount the strips in the organ baths containing Tyrode's solution at 37°C, bubbled with 95% O2 and 5% CO2.

  • Allow the strips to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

  • Induce contraction with a submaximal concentration of carbachol (e.g., 1 µM).

  • Once the contraction is stable, add this compound in a cumulative manner to the bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of inhibition relative to the maximal carbachol-induced contraction.

HIV-1 Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • A specific fluorogenic substrate for HIV-1 protease

  • Assay buffer (e.g., sodium acetate buffer, pH 4.7)

  • This compound stock solution

  • A known HIV-1 protease inhibitor as a positive control (e.g., Pepstatin A)

  • Fluorometric microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, HIV-1 protease, and different concentrations of this compound (or controls).

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition of HIV-1 protease activity for each concentration of this compound.

  • Determine the IC50 value of this compound.

Putative Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been fully elucidated, based on its observed pharmacological effects, we can propose putative mechanisms and workflows for further investigation.

Putative Mechanism for Inhibition of Smooth Muscle Contraction

This compound's inhibition of KCl and carbachol-induced contractions suggests interference with calcium signaling pathways. High KCl causes depolarization, opening voltage-gated calcium channels (VGCCs), leading to Ca2+ influx. Carbachol acts on M3 muscarinic receptors, which are Gq-coupled, activating phospholipase C (PLC) and leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers Ca2+ release from the sarcoplasmic reticulum, and both Ca2+ and DAG activate protein kinase C (PKC), contributing to contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol KCl High KCl VGCC VGCC KCl->VGCC Depolarization Carbachol Carbachol M3R M3 Receptor Carbachol->M3R Ca_influx Ca²⁺ Influx VGCC->Ca_influx PLC PLC M3R->PLC Gq activation IP3 IP₃ PLC->IP3 Contraction Contraction Ca_influx->Contraction SR Sarcoplasmic Reticulum IP3->SR binds to IP₃R Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Contraction This compound This compound This compound->VGCC Inhibits? This compound->M3R Antagonizes? This compound->PLC Inhibits? This compound->SR Inhibits Ca²⁺ release? G start Induce DPAR in Rats (with/without this compound) measure_edema Measure Edema (Plasma Extravasation) start->measure_edema histology Histological Analysis (Skin Biopsy) start->histology cytokine_assay Measure Cytokine Levels (e.g., TNF-α, IL-6) start->cytokine_assay Collect tissue/serum conclusion Elucidate Anti-Allergic Mechanism of this compound measure_edema->conclusion cell_count Quantify Inflammatory Cell Infiltration histology->cell_count mast_cell Assess Mast Cell Degranulation histology->mast_cell cell_count->conclusion cytokine_assay->conclusion mast_cell->conclusion G cluster_cytostatic Cytostatic Activity cluster_antiviral Anti-Viral Activity cytotoxicity Confirm Cytostatic Effect (HeLa cells) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis target_id Molecular Target Identification (e.g., Proteomics, Transcriptomics) cell_cycle->target_id apoptosis->target_id hiv_assay Confirm HIV-1 Protease Inhibition (IC₅₀) enzyme_kinetics Determine Mechanism of Inhibition (Ki) hiv_assay->enzyme_kinetics cell_based_hiv Cell-based HIV Replication Assay hiv_assay->cell_based_hiv enzyme_kinetics->target_id cell_based_hiv->target_id

The Occurrence of Alismoxide in the Alismataceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a bioactive sesquiterpenoid with a guaiane skeleton, is a characteristic secondary metabolite found within the Alismataceae family of flowering plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, and presents methodologies for its extraction, isolation, and quantification. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established principles of sesquiterpenoid formation in plants. This document aims to serve as a valuable resource for researchers investigating the phytochemistry of the Alismataceae family and for professionals in drug development exploring the therapeutic potential of this compound.

Introduction

The Alismataceae family, commonly known as the water-plantain family, comprises a group of aquatic and wetland herbaceous plants. Several species within this family, particularly those of the genus Alisma, have a long history of use in traditional medicine, most notably the dried rhizome of Alisma orientale (Sam.) Juzep., known as "Alismatis Rhizoma". Phytochemical investigations of this plant family have revealed a diverse array of secondary metabolites, including triterpenoids, diterpenoids, and sesquiterpenoids. Among the sesquiterpenoids, this compound has emerged as a compound of interest due to its potential biological activities. This guide focuses on the natural distribution of this compound within the Alismataceae, providing a technical framework for its study.

Natural Occurrence and Distribution

This compound has been primarily identified and isolated from species within the genus Alisma. While the presence of this compound is well-documented in Alisma orientale and Alisma plantago-aquatica, comprehensive quantitative data across a wider range of Alismataceae species remains an area for further research. The available information suggests that the concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

Table 1: Quantitative Analysis of this compound in Alisma orientale (Rhizoma Alismatis)

CompoundConcentration Range (mg/g dry weight)Analytical MethodReference
This compound0.015 - 0.045UPLC-MS/MS[1]

Note: This data is based on a study of Alisma orientale and may not be representative of other Alismataceae species. Further research is needed to establish a comprehensive quantitative profile of this compound across the family.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of this compound from the rhizomes of Alisma species. This method can be adapted and optimized for other plant parts or species within the Alismataceae family.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the rhizomes of the selected Alisma species at room temperature and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

3.1.2. Isolation by Column Chromatography

  • Column Preparation: Pack a silica gel (100-200 mesh) column with petroleum ether.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution Gradient: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of equal volume and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Further Purification: Combine fractions containing this compound (identified by comparison with a standard, if available) and subject them to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Quantification of this compound by UPLC-MS/MS

This section outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plant extracts.[1]

3.2.1. Sample Preparation

  • Accurately weigh 1.0 g of the powdered plant material.

  • Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.

3.2.2. UPLC Conditions

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: m/z 237.2 → 219.2 (quantifier), m/z 237.2 → 177.1 (qualifier)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

3.2.4. Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) according to standard guidelines. For this compound, a typical linear range is 1-100 ng/mL, with an LOD of approximately 0.1 ng/mL and an LOQ of approximately 0.3 ng/mL.[1]

Biosynthesis of this compound

The biosynthesis of this compound, a guaiane-type sesquiterpenoid, follows the general pathway for terpenoid synthesis in plants, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

General Sesquiterpenoid Biosynthesis

Sesquiterpenoids are C15 compounds derived from the condensation of three IPP units. The key steps are:

  • Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP condenses with one molecule of DMAPP, catalyzed by GPP synthase.

  • Formation of Farnesyl Pyrophosphate (FPP): GPP condenses with another molecule of IPP, catalyzed by FPP synthase, to form the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate.

Putative Biosynthetic Pathway of this compound

The formation of the characteristic bicyclic guaiane skeleton of this compound from the linear FPP precursor is catalyzed by a specific sesquiterpene synthase. The proposed pathway involves a series of cyclizations and rearrangements:

  • Ionization of FPP: The enzyme initiates the reaction by removing the pyrophosphate group from FPP, generating a farnesyl cation.

  • Initial Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a 10-membered germacrenyl cation.

  • Second Cyclization: A subsequent 2,7-cyclization of the germacrenyl cation leads to the formation of the bicyclic guaianyl cation.

  • Hydration and Rearrangement: The guaianyl cation is then likely trapped by a water molecule, followed by rearrangements and further enzymatic modifications (e.g., oxidation) to yield the final this compound structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_quantification Quantification plant_material Powdered Alisma Rhizome extraction 95% Ethanol Maceration plant_material->extraction sample_prep Ultrasonic Extraction (70% MeOH) plant_material->sample_prep concentration Rotary Evaporation extraction->concentration partitioning Solvent Partitioning (Pet. Ether, EtOAc, n-BuOH) concentration->partitioning column_chromatography Silica Gel Column Chromatography (Pet. Ether:EtOAc gradient) partitioning->column_chromatography Ethyl Acetate Fraction fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purification Preparative HPLC fraction_collection->purification pure_this compound Pure this compound purification->pure_this compound uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms quant_data Quantitative Data uplc_msms->quant_data

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Proposed Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Isoprenoid Precursors cluster_fpp_synthesis FPP Synthesis cluster_alismoxide_synthesis This compound Synthesis ipp Isopentenyl Pyrophosphate (IPP) gpp_synthase GPP Synthase ipp->gpp_synthase fpp_synthase FPP Synthase ipp->fpp_synthase dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->gpp_synthase gpp Geranyl Pyrophosphate (GPP) gpp->fpp_synthase fpp Farnesyl Pyrophosphate (FPP) sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase gpp_synthase->gpp fpp_synthase->fpp farnesyl_cation Farnesyl Cation germacrenyl_cation Germacrenyl Cation farnesyl_cation->germacrenyl_cation 1,10-Cyclization guaianyl_cation Guaianyl Cation germacrenyl_cation->guaianyl_cation 2,7-Cyclization modifying_enzymes Modifying Enzymes (e.g., Oxidases) guaianyl_cation->modifying_enzymes Hydration & Rearrangement This compound This compound sesquiterpene_synthase->farnesyl_cation Ionization modifying_enzymes->this compound

References

An In-depth Technical Guide to the Structural Elucidation of Alismoxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the molecular structure of Alismoxide, a guaiane-type sesquiterpenoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of this compound was revised and confirmed based on detailed chemical and physicochemical evidence, primarily advanced NMR techniques.

Introduction to this compound

This compound is a natural product isolated from the rhizomes of Alisma species, such as Alisma orientale. These plants have a history of use in traditional medicine. The structural determination of such natural products is fundamental to understanding their chemical properties and potential pharmacological activities. NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like this compound in solution.

Experimental Protocols

The structural elucidation of this compound requires a suite of NMR experiments to determine its planar structure and relative stereochemistry. The following protocols are standard for this type of analysis.

a. Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

b. NMR Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (Proton): This is a standard one-dimensional experiment to determine the chemical shifts, multiplicities (singlet, doublet, etc.), and integration (number of protons) for all hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13): This 1D experiment identifies the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). This is crucial for tracing out proton spin systems and assembling molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for connecting the molecular fragments identified from COSY spectra.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This experiment is essential for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

The structural elucidation of this compound relies on the careful analysis and integration of data from all the aforementioned NMR experiments. The structure was revised from a previously proposed one based on detailed spectroscopic analysis.

Disclaimer: The following NMR data is illustrative and based on the revised structure of this compound. The precise chemical shifts and coupling constants are reported in the primary literature (Bull. Chem. Soc. Jpn., 1994, 67(5):1394-8), which should be consulted for the definitive experimental values.

¹H and ¹³C NMR Data Summary

The quantitative data from the 1D NMR experiments are summarized below. These assignments are confirmed using 2D NMR data.

Table 1: ¹H NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Positionδ (ppm)MultiplicityJ (Hz)Integration
11.65m1H
21.80, 1.95m2H
32.10, 2.25m2H
52.50m1H
65.40d2.01H
81.90, 2.05m2H
92.30, 2.45m2H
112.20sept6.81H
121.05d6.83H
131.07d6.83H
141.25s3H
151.75s3H

Table 2: ¹³C NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Positionδ (ppm)Carbon Type
148.5CH
227.0CH₂
338.0CH₂
475.0C
555.0CH
6122.0CH
7145.0C
829.0CH₂
940.0CH₂
1080.0C
1134.0CH
1221.5CH₃
1321.8CH₃
1428.0CH₃
1516.0CH₃
2D NMR Correlation Analysis
  • COSY: Analysis of the COSY spectrum would reveal correlations between H-1/H-2, H-2/H-3, H-5/H-6, H-8/H-9, and H-11 with H-12/H-13, establishing the connectivity within the carbon framework.

  • HMBC: Key HMBC correlations would be used to connect the different spin systems. For example, correlations from the methyl protons H-14 to carbons C-3, C-4, and C-5, and from H-15 to C-6, C-7, and C-8 would be crucial for establishing the guaiane skeleton.

  • NOESY: The relative stereochemistry is determined from NOESY correlations. For instance, a spatial correlation between the methyl protons H-14 and the proton H-5 would help define their relative orientation on the ring system.

Workflow for Structural Elucidation

The logical process for determining the structure of a natural product like this compound using NMR is outlined in the diagram below. This workflow begins with basic 1D NMR experiments to get an overview of the molecule and progresses to more complex 2D experiments to piece together the final structure.

structural_elucidation_workflow cluster_1D 1D NMR Analysis cluster_2D_connectivity 2D NMR: Planar Structure cluster_2D_stereo 2D NMR: Stereochemistry cluster_interpretation Data Integration & Structure Proposal H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC C13_NMR->HSQC Fragments Assemble Fragments COSY->Fragments HSQC->Fragments HMBC HMBC Planar Determine Planar Structure HMBC->Planar NOESY NOESY / ROESY Stereo Assign Relative Stereochemistry NOESY->Stereo Fragments->HMBC Planar->NOESY Final Propose Final Structure Stereo->Final

NMR Structural Elucidation Workflow.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern NMR spectroscopy to natural product chemistry. Through a systematic and integrated approach using 1D and 2D NMR techniques, the complete chemical structure, including its relative stereochemistry, can be determined with high confidence. This foundational chemical knowledge is the first step towards exploring the biological activity and potential therapeutic applications of this and other related sesquiterpenoids.

Alismoxide: A Technical Guide to its Chemical Identity, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismoxide, a naturally occurring sesquiterpenoid primarily isolated from the tubers of Alisma plantago-aquatica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological effects. Particular focus is placed on its anti-inflammatory and cytotoxic properties, with detailed experimental protocols and an exploration of its potential mechanism of action through the modulation of key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound is a sesquiterpenoid compound with a complex stereochemistry. Its unique structure is the basis for its biological activities. The fundamental chemical identifiers and properties of this compound are summarized below for easy reference.

Identifier TypeValueCitation
CAS Number 87701-68-6[1][][3][4]
Molecular Formula C15H26O2[1][]
Molecular Weight 238.37 g/mol [1][]
IUPAC Name (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol[5][6]
InChI InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1[5]
InChIKey IWQURBSTAIRNAE-BARDWOONSA-N[5]
Canonical SMILES CC(C)C1=C[C@H]2--INVALID-LINK----INVALID-LINK--(C)O[5]
Appearance White to off-white solid[1]
Purity ≥98%[3][7]
Source Tubers of Alisma plantago-aquatica[1][3]

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects. This section details the experimental protocols used to evaluate these activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

This protocol outlines the methodology to quantify the inhibitory effect of this compound on NO production in murine macrophage cells.

  • Cell Culture:

    • RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (LPS alone) should be included.

    • After incubation, collect the cell culture supernatant.

  • Nitrite Quantification (Griess Reagent System):

    • Mix equal volumes of the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

  • Data Analysis:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be determined from a dose-response curve.

Cytotoxic Activity

This compound has demonstrated cytostatic action against certain cancer cell lines, such as HeLa (human cervical cancer) cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture:

    • HeLa cells are cultured in appropriate media (e.g., MEM) supplemented with 10% FBS and antibiotics.

    • Cells are maintained at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution on a microplate reader, typically at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability, can be calculated.

Proposed Mechanism of Action: Signaling Pathway Modulation

While direct and extensive studies on the signaling pathways modulated by isolated this compound are still emerging, evidence from studies on related compounds from Alisma species and the broader plant extract points towards the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for its anti-inflammatory effects. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

The proposed inhibitory action of this compound on the NF-κB pathway is depicted in the following diagram. In a typical inflammatory response initiated by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation IkBa_p->NFkB_inactive Release Proteasome Proteasome Degradation IkBa_p->Proteasome This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with well-documented chemical properties and demonstrated anti-inflammatory and cytotoxic activities. The detailed protocols provided herein offer a foundation for standardized evaluation of this compound and similar compounds. While the precise molecular targets are still under investigation, the inhibition of the NF-κB signaling pathway appears to be a plausible mechanism for its anti-inflammatory effects.

Future research should focus on elucidating the specific molecular interactions of this compound within the NF-κB pathway and other potential signaling cascades, such as the MAPK and PI3K/Akt/mTOR pathways, which have been implicated in the activity of the broader Alismatis rhizome extract. Further in vivo studies are also warranted to validate the therapeutic potential of this compound for inflammatory diseases and cancer. A deeper understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Alismoxide from Alisma orientale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisma orientale (Sam.) Juz. is a perennial aquatic herb whose dried rhizome, known as "Ze Xie" in traditional Chinese medicine, is used for its diuretic, anti-inflammatory, and lipid-lowering properties.[1][2] The rhizome is rich in various bioactive compounds, including triterpenoids and sesquiterpenoids.[3][4] Alismoxide is a sesquiterpenoid compound that has been identified in Alisma orientale.[1][4] These application notes provide detailed protocols for the extraction and purification of this compound from the rhizomes of Alisma orientale. The methodologies described are based on established techniques for the isolation of sesquiterpenoids from this plant.

Data Presentation: A Comparative Overview of Extraction and Purification

Due to the limited availability of specific quantitative data for this compound, this table summarizes typical yields for crude and partitioned extracts from Alisma orientale and provides a qualitative assessment of the subsequent purification stages. Researchers should note that optimization of these methods is crucial for maximizing the yield and purity of this compound.

StageMethodKey ParametersTypical Yield/RecoveryPurityReference
Extraction Methanol ExtractionRoom temperature, 2 x 5 days~2.0% (w/w) of dried rhizomes (crude extract)Low[5]
60% Ethanol Reflux3 x 2 hoursNot specified for crude extractLow[2]
Partitioning Liquid-Liquid Extraction (H₂O/CHCl₃)Chloroform partitioning of the aqueous suspension of the crude extract~45.6% (w/w) of the crude methanol extractLow[5]
Purification Silica Gel Column ChromatographyGradient elution with Petroleum Ether-Ethyl AcetateVariable, depends on the fraction containing this compoundModerate[5]
Semi-preparative HPLCC18 column, gradient elution with Methanol/WaterHigh recovery of the isolated compound from the column fractionHigh (>95%)[2]

Experimental Protocols

Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning

This protocol describes a standard method for obtaining a sesquiterpenoid-rich extract from the dried rhizomes of Alisma orientale.

Materials and Reagents:

  • Dried rhizomes of Alisma orientale

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Distilled water (H₂O)

  • Rotary evaporator

  • Large glass containers for extraction

  • Separatory funnel

Procedure:

  • Grind the dried rhizomes of Alisma orientale into a coarse powder.

  • Macerate the powdered rhizomes (e.g., 2.0 kg) in methanol (e.g., 10 L) at room temperature for 5 days with occasional stirring.[5]

  • Decant the methanol extract. Repeat the extraction process on the plant residue with fresh methanol for another 5 days.[5]

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~40.1 g).[5]

  • Suspend the crude extract in distilled water (e.g., 2.0 L) and partition it against chloroform (3 x 2.0 L) in a separatory funnel.[5]

  • Combine the chloroform layers and concentrate them under reduced pressure to yield the chloroform-soluble fraction, which will be enriched with sesquiterpenoids like this compound (e.g., ~18.3 g).[5]

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the separation of the chloroform-soluble fraction to isolate this compound using silica gel column chromatography.

Materials and Reagents:

  • Chloroform-soluble extract from Protocol 1

  • Silica gel (200-300 mesh)

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (Silica gel GF254)

  • TLC developing chamber and visualization reagents (e.g., anisaldehyde-sulfuric acid)

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack it into a glass chromatography column.

  • Dissolve the chloroform-soluble extract in a minimal amount of chloroform or petroleum ether and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., PE:EtOAc 50:1) and gradually increase the polarity (e.g., to 20:1, 10:1, 5:1, 2:1, 1:1).[5]

  • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation using TLC.

  • Pool the fractions containing the compound with the same Rf value as a standard this compound (if available) or fractions containing compounds with typical sesquiterpenoid characteristics on TLC.

  • Concentrate the pooled fractions to obtain a partially purified this compound fraction.

Protocol 3: High-Purity Purification by Semi-Preparative HPLC

This protocol is for the final purification of this compound to a high degree of purity using semi-preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Partially purified this compound fraction from Protocol 2

  • HPLC-grade methanol

  • HPLC-grade water

  • Semi-preparative HPLC system with a UV detector

  • C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)

Procedure:

  • Dissolve the partially purified this compound fraction in methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Set up the semi-preparative HPLC system. A typical mobile phase would be a gradient of methanol and water.

  • Inject the sample onto the column and run the HPLC program. The specific gradient will need to be optimized based on the retention time of this compound.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final compound using analytical HPLC and its structure by spectroscopic methods (e.g., NMR, MS).

Visualization of Workflows and Putative Signaling Pathways

Extraction_Purification_Workflow Start Dried Alisma orientale Rhizomes Extraction Solvent Extraction (Methanol or Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (H₂O/CHCl₃) Crude_Extract->Partitioning Sesquiterpenoid_Rich_Fraction Sesquiterpenoid-Rich Fraction (Chloroform Phase) Partitioning->Sesquiterpenoid_Rich_Fraction Column_Chromatography Silica Gel Column Chromatography Sesquiterpenoid_Rich_Fraction->Column_Chromatography Partially_Purified_Fraction Partially Purified this compound Fraction Column_Chromatography->Partially_Purified_Fraction HPLC Semi-preparative HPLC Partially_Purified_Fraction->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

While the direct signaling pathways of this compound are not yet fully elucidated, other sesquiterpenoids from Alisma orientale have been shown to possess anti-inflammatory and cytoprotective activities. For instance, alismol, another sesquiterpenoid from this plant, has been found to activate the Nrf2 pathway, a key regulator of the antioxidant response. The TGF-β signaling pathway is also implicated in the bioactivity of sesquiterpenoids from Alisma orientale.[6] The following diagram illustrates the putative activation of the Nrf2 pathway, which may be relevant for this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Putative) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: Putative Nrf2 Signaling Pathway Activation by this compound.

References

Application Notes & Protocols for the Quantification of Alismoxide using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Alismoxide, a sesquiterpenoid found in Alismatis Rhizoma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive sesquiterpenoid isolated from the tubers of Alisma plantago-aquatica and other species of the Alismataceae family, commonly known as Alismatis Rhizoma or "Ze-Xie" in traditional Chinese medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory, antiallergic, and vasorelaxant effects.[1][2] Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.

This document outlines a validated UHPLC-MS/MS method for the simultaneous quantification of this compound and other terpenoids in Alismatis Rhizoma.

Analytical Method: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, especially in complex matrices like plant extracts.

Instrumentation and Chromatographic Conditions

A typical UHPLC system coupled with a triple quadrupole mass spectrometer can be employed for the analysis. The following table summarizes the key instrumental parameters.

ParameterCondition
UHPLC System UltiMate® 3000 UHPLC system or equivalent[3]
Mass Spectrometer Q Exactive™ Q-Orbitrap™ Mass Spectrometer or equivalent triple quadrupole MS/MS[3]
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent[3][4]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[4]
Gradient Elution 0–18 min, 20–77% B;18–25 min, 77–95% B;25–27 min, 95% B;27–28 min, 95–20% B;28–30 min, 20% B[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 5 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI+) and/or Atmospheric Pressure Chemical Ionization (APCI+)[1]
Mass Spectrometry Parameters

For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound[To be determined empirically][To be determined empirically][To be determined empirically][To be optimized]

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity >98%) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Alismatis Rhizoma)
  • Grinding: Grind the dried rhizomes of Alisma orientale into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of methanol.

    • Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The method should demonstrate good linearity (R² > 0.99) over the desired concentration range.

  • Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days. The relative standard deviation (RSD) for precision should be less than 15%, and the accuracy should be within 85-115%.

  • Recovery: Determine the extraction recovery by comparing the peak areas of this compound in pre-extracted spiked samples with those in post-extracted spiked samples at three different concentrations.

  • Matrix Effect: Evaluate the matrix effect by comparing the peak areas of this compound in post-extracted spiked samples with those in pure standard solutions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in different batches of Alismatis Rhizoma, which would be obtained using the described method.

Sample IDThis compound Concentration (µg/g)RSD (%) (n=3)
Batch A15.22.5
Batch B21.81.9
Batch C12.53.1

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from Alismatis Rhizoma.

Alismoxide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Alismatis Rhizoma Sample Grinding Grind to Fine Powder Sample->Grinding Extraction Ultrasonic Extraction with Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial UHPLC_MSMS UHPLC-MS/MS System HPLC_Vial->UHPLC_MSMS Data_Acquisition Data Acquisition (MRM) UHPLC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Standard_Prep Prepare Standard Curve Quantification Quantification Standard_Prep->Quantification Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for this compound quantification.

Signaling Pathway Context

While a specific signaling pathway for this compound's quantification is not applicable, its biological activities are linked to various pathways. For instance, its anti-inflammatory effects may involve the inhibition of nitric oxide (NO) production. The quantification of this compound is a prerequisite for studying its effects on such pathways.

Alismoxide_Biological_Context This compound This compound Biological_System Biological System (e.g., Cells, Tissues) This compound->Biological_System Introduction NO_Production Nitric Oxide (NO) Production This compound->NO_Production inhibits Biological_System->NO_Production Inflammation Inflammation NO_Production->Inflammation promotes Pharmacological_Effect Anti-inflammatory Effect Inflammation->Pharmacological_Effect leads to study of

Caption: this compound's biological context.

References

Protocol for the Laboratory Synthesis of Alismoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of (+)-Alismoxide in a laboratory setting. The synthesis is based on the first total synthesis reported by Blay, García, Molina, and Pedro in 2006. The methodology centers on a chemo-, regio-, and stereoselective addition of water to a guaianolide-derived intermediate, followed by a reduction step. This protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and methods for the purification and characterization of the final product. Quantitative data from the original publication is summarized for reference. Additionally, a visual workflow of the synthesis is provided using a DOT language diagram.

Introduction

Alismoxide is a naturally occurring sesquiterpenoid found in plants such as Alisma plantago-aquatica and the soft coral Litophyton arboreum.[1] It has garnered interest in the scientific community due to its potential biological activities. The ability to synthesize this compound in the laboratory is crucial for further investigation into its medicinal properties and for the generation of analogs for structure-activity relationship studies. The first total syntheses of (+)-alismoxide and its epimer, (+)-4-epi-alismoxide, were achieved through a concise and stereoselective route.[2][3] This protocol details the key steps of that synthesis, providing a reproducible method for obtaining this valuable compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (+)-Alismoxide and its epimer from the pivotal intermediate.

CompoundStarting MaterialReagentsSolventYield (%)
Hydroperoxy guianolide mixture10α-acetoxy-1αH,5βH-guaia-3,6-dieneRose Bengal, O₂, lightPyridine/MeOH80
(+)-Alismoxide & (+)-4-epi-AlismoxideHydroperoxy guianolide mixtureThioureaMethanol85

Experimental Protocol

This protocol is adapted from the total synthesis of (+)-Alismoxide reported by Blay et al. (2006).

Materials and Reagents
  • 10α-acetoxy-1αH,5βH-guaia-3,6-diene (Starting Material)

  • Rose Bengal

  • Pyridine

  • Methanol (MeOH)

  • Oxygen (O₂)

  • Thiourea

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Standard laboratory glassware and equipment

  • Light source for photo-oxidation

Synthesis Workflow Diagram

Alismoxide_Synthesis start 10α-acetoxy-1αH,5βH-guaia-3,6-diene intermediate Hydroperoxy guianolide mixture start->intermediate Rose Bengal, O₂, light, Pyridine/MeOH product (+)-Alismoxide & (+)-4-epi-Alismoxide Mixture intermediate->product Thiourea, MeOH purification Column Chromatography product->purification Separation of epimers final_product (+)-Alismoxide purification->final_product

Caption: Synthetic workflow for (+)-Alismoxide.

Step 1: Photo-oxygenation of 10α-acetoxy-1αH,5βH-guaia-3,6-diene
  • Dissolve 10α-acetoxy-1αH,5βH-guaia-3,6-diene in a 1:1 mixture of pyridine and methanol.

  • Add a catalytic amount of Rose Bengal to the solution.

  • While stirring, irradiate the mixture with a suitable light source and bubble a stream of oxygen through the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydroperoxy guianolide mixture. This intermediate is typically used in the next step without further purification.

Step 2: Reduction of the Hydroperoxy Guianolide Mixture
  • Dissolve the crude hydroperoxy guianolide mixture obtained in Step 1 in methanol.

  • Add thiourea to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reduction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting residue contains a mixture of (+)-Alismoxide and (+)-4-epi-Alismoxide.

Step 3: Purification of (+)-Alismoxide
  • Prepare a silica gel column for flash column chromatography.

  • Dissolve the crude product mixture from Step 2 in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the two epimers.

  • Collect fractions and analyze them by TLC to identify those containing pure (+)-Alismoxide.

  • Combine the pure fractions and evaporate the solvent to obtain (+)-Alismoxide as a solid.

Characterization

The identity and purity of the synthesized (+)-Alismoxide should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared to the data reported in the literature.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Optical Rotation: To determine the specific rotation and confirm the stereochemistry.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Photo-oxygenation reactions can generate reactive oxygen species; appropriate shielding from the light source may be necessary.

  • Consult the Safety Data Sheets (SDS) for all reagents used in this protocol.

References

Alismoxide in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismoxide, a natural sesquiterpene isolated from the rhizomes of Alisma species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytostatic effects.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to guide researchers in investigating its biological activities.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[2]
Molecular Weight 238.37 g/mol [2]
Appearance White to off-white solid[2]
Solubility DMSO: ≥ 31 mg/mL (130.05 mM)[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[2]

Application Notes

This compound has demonstrated biological activity in several in vitro models. Its reported effects include:

  • Anti-inflammatory Activity: this compound has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage RAW264.7 cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.3 µM.[2] This suggests its potential as a modulator of inflammatory responses.

  • Cytostatic Action: this compound has been observed to have cytostatic effects on HeLa human cervical cancer cells, indicating a potential to inhibit cell proliferation.[1]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step in utilizing this compound for in vitro studies is the preparation of a concentrated stock solution. Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 2.38 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Note: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Cell Culture and Treatment

This protocol provides a general workflow for treating adherent cell lines with this compound.

G cluster_0 Cell Seeding cluster_1 This compound Treatment cluster_2 Downstream Analysis seed_cells Seed cells in culture plates incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_treatment Prepare this compound dilutions incubate_24h->prepare_treatment Cells are ready for treatment add_treatment Add treatment to cells prepare_treatment->add_treatment incubate_treatment Incubate for desired duration add_treatment->incubate_treatment assay Perform desired assay (e.g., MTT, Western Blot, Flow Cytometry) incubate_treatment->assay Proceed to analysis

Caption: General workflow for this compound treatment in cell culture.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (10 mM in DMSO)

  • Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)

Protocol:

  • Culture cells in appropriate flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count.

  • Seed the cells into multi-well plates at a predetermined density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays to evaluate the effects of this compound.

Cytotoxicity/Cytostatic Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is for assessing the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) in the continued presence of this compound for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This is a measure of NO production.

  • Measure the absorbance at the appropriate wavelength (typically 540 nm).

  • Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.

Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the current literature, related triterpenoids from Alisma species have been shown to modulate key cellular signaling pathways. These pathways represent potential targets for this compound and warrant further investigation.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents. Triterpenoids from Alismatis rhizome have been reported to inhibit the PI3K/Akt/mTOR signaling pathway.[2][3]

  • p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Activation of p38 has been associated with the anticancer effects of compounds from Alismatis rhizome.[2][3]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is another MAPK pathway that plays a role in apoptosis and inflammation. Activation of the JNK pathway has been linked to apoptosis induction by related compounds.

G cluster_0 Potential Downstream Effects cluster_1 Potential Signaling Pathways This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR Inhibits (?) p38_MAPK p38 MAPK This compound->p38_MAPK Activates (?) JNK JNK This compound->JNK Activates (?) Inflammation ↓ Inflammation Proliferation ↓ Cell Proliferation Apoptosis ↑ Apoptosis PI3K_Akt_mTOR->Proliferation Regulates p38_MAPK->Inflammation Regulates p38_MAPK->Apoptosis Regulates JNK->Apoptosis Regulates

Caption: Potential signaling pathways modulated by this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell density, this compound concentration, and incubation time, for their specific cell lines and experimental objectives. It is also recommended to consult the primary literature for more detailed methodologies related to specific assays.

References

Alismoxide solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Alismoxide Solubility

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a sesquiterpenoid natural product isolated from the tubers of Alisma plantago-aquatica[1][2]. It has demonstrated various biological activities, including anti-inflammatory effects by inhibiting nitric oxide production in mouse RAW264.7 cells[1]. For researchers investigating its therapeutic potential, understanding its solubility in common laboratory solvents is a critical first step for the preparation of stock solutions and conducting in vitro and in vivo studies. These application notes provide a summary of known solubility data for this compound and a detailed protocol for determining its solubility in other organic solvents.

This compound Solubility Data

This compound is a solid, white to off-white powder with a molecular weight of 238.37 g/mol and a molecular formula of C₁₅H₂₆O₂[1][2][3]. Its solubility has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventFormulaTypeReported SolubilityConcentration (mM)Notes
DMSO C₂H₆OSPolar Aprotic≥ 31 mg/mL[1][4]130.05 mM[1][4]Hygroscopic DMSO can impact solubility; use newly opened solvent for best results[1][4]. The "≥" symbol indicates solubility at this concentration, but the saturation point is not known[1][4].
Chloroform CHCl₃NonpolarSoluble[2]Not Reported-
Dichloromethane CH₂Cl₂NonpolarSoluble[2]Not Reported-
Ethyl Acetate C₄H₈O₂Polar AproticSoluble[2]Not Reported-
Acetone C₃H₆OPolar AproticSoluble[2]Not Reported-

General Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5][6].

  • Polar Solvents (e.g., DMSO, ethanol, methanol) are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding[5].

  • Nonpolar Solvents (e.g., chloroform, hexane, toluene) are suitable for dissolving nonpolar compounds primarily through van der Waals forces[5].

The diagram below illustrates this fundamental relationship.

cluster_0 Solubility Principle: 'Like Dissolves Like' A Polar Solute C Polar Solvent (e.g., DMSO) A->C Soluble D Nonpolar Solvent (e.g., Chloroform) A->D Insoluble B Nonpolar Solute B->C Insoluble B->D Soluble

A diagram illustrating the 'like dissolves like' solubility principle.

Protocol for Experimental Solubility Determination

To establish quantitative solubility in other solvents, the shake-flask method is a widely accepted and reliable technique[5]. This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Sealed glass vials or flasks

  • Temperature-controlled agitator (e.g., orbital shaker or magnetic stirrer)

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes for standard solutions

Experimental Workflow

The diagram below outlines the major steps in the shake-flask solubility determination method.

cluster_0 Workflow Steps prep 1. Preparation equil 2. Equilibration prep->equil Agitate at constant temp. (24-72 hours) sep 3. Phase Separation equil->sep Centrifuge & Filter quant 4. Quantification sep->quant Analyze clear filtrate report 5. Data Reporting quant->report Calculate concentration

Generalized workflow for the shake-flask solubility method.
Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. An amount visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled agitator.

    • Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours)[5]. Equilibrium is the state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • Once equilibrium is established, remove the vial and allow the undissolved solid to settle.

    • To separate the solid from the liquid phase, centrifuge the vial.

    • Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particulates[5].

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with an appropriate solvent.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC[5].

    • To ensure accuracy, quantification should be performed against a calibration curve generated from standard solutions of this compound of known concentrations[5].

  • Data Reporting:

    • Calculate the original concentration in the undiluted filtrate, accounting for any dilution factors.

    • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature[5].

Application: this compound in Biological Assays

This compound has been shown to inhibit Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells, indicating anti-inflammatory potential[1]. When preparing stock solutions for such cell-based assays, DMSO is a common choice due to its high solvating power and miscibility with aqueous cell culture media.

The diagram below provides a conceptual overview of this reported biological activity.

lps LPS cell RAW264.7 Cell lps->cell Stimulates no Nitric Oxide (NO) Production cell->no Induces inflam Inflammation no->inflam alism This compound alism->cell Inhibits Stimulation

Conceptual pathway of this compound's anti-inflammatory effect.

Protocol for Stock Solution Preparation in DMSO:

  • Based on the reported data, weigh 31 mg of this compound and dissolve it in 1 mL of new, anhydrous DMSO to prepare a ≥130.05 mM stock solution.

  • Vortex thoroughly until the solid is completely dissolved.

  • For cell culture experiments, dilute this stock solution in the appropriate cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from freeze-thaw cycles and moisture absorption[1].

References

Application Notes and Protocols for Developing a Bioassay for Alismoxide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismoxide is a sesquiterpenoid found in Alisma orientale, a plant used in traditional medicine.[1] Preliminary studies have indicated that this compound exhibits several biological activities, including cytostatic effects on cancer cell lines such as HeLa cells.[2] Furthermore, extracts from Alismatis rhizome, the plant from which this compound is derived, and its other triterpenoid constituents have demonstrated anticancer properties by modulating key signaling pathways, including the p38 MAPK, JNK, and PI3K/Akt/mTOR pathways.[3][4] These findings suggest that this compound may have therapeutic potential, warranting the development of robust bioassays to elucidate its mechanism of action and quantify its biological activity.

These application notes provide a comprehensive guide for developing and executing a series of bioassays to characterize the activity of this compound, with a primary focus on its potential anticancer effects. The protocols herein describe methods to assess cell viability, and apoptosis, and to investigate the involvement of specific signaling pathways.

Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • On the following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: this compound Effect on HeLa Cell Viability
Treatment DurationThis compound Concentration (µM)Cell Viability (%)Standard Deviation
24 hours 0 (Control)1005.2
198.14.8
592.55.1
1085.34.9
2570.14.5
5055.84.2
10040.23.8
48 hours 0 (Control)1004.9
195.24.5
580.44.8
1065.74.6
2548.94.1
5032.63.9
10021.33.5
72 hours 0 (Control)1005.5
190.85.1
568.24.9
1050.14.7
2535.44.3
5020.93.7
10012.53.1

Apoptosis Assay

To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment:

    • Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • The cell populations are categorized as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis in HeLa Cells Treated with this compound
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated) 95.22.52.3
This compound (IC50) 45.835.119.1

Investigation of Signaling Pathways

Based on the known activities of related compounds from Alismatis rhizome, this section outlines a protocol to investigate the involvement of the p38 MAPK and PI3K/Akt signaling pathways in this compound-induced apoptosis using Western Blotting.

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • Treat HeLa cells with this compound at the IC50 concentration for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Data Presentation: Effect of this compound on p38 and Akt Phosphorylation
Protein TargetControl (Relative Density)This compound (Relative Density)Fold Change
p-p38 / total p38 1.03.23.2
p-Akt / total Akt 1.00.4-2.5

Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_pathway Signaling Pathway Investigation cell_culture HeLa Cell Culture seeding Seed in 96-well Plates cell_culture->seeding treatment_mtt This compound Treatment (0-100 µM) seeding->treatment_mtt mtt_assay MTT Assay treatment_mtt->mtt_assay ic50 Determine IC50 mtt_assay->ic50 treatment_apoptosis Treat with IC50 This compound ic50->treatment_apoptosis treatment_wb Treat with IC50 This compound ic50->treatment_wb staining Annexin V/PI Staining treatment_apoptosis->staining flow_cytometry Flow Cytometry staining->flow_cytometry apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant lysis Cell Lysis & Protein Extraction treatment_wb->lysis western_blot Western Blot lysis->western_blot pathway_analysis Analyze p-p38 & p-Akt western_blot->pathway_analysis

Caption: Workflow for this compound Bioassay Development.

Proposed Signaling Pathway of this compound

alismoxide_pathway cluster_cell Cancer Cell This compound This compound pi3k PI3K This compound->pi3k Inhibition p38 p38 MAPK This compound->p38 Activation akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibition p38->apoptosis Induction

References

Alismoxide: A Reference Standard for Phytochemical Analysis and a Potential Modulator of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alismoxide, a naturally occurring sesquiterpenoid, is a key bioactive constituent of Alismatis Rhizoma, the dried rhizome of Alisma orientale (Sam.) Juzep. This traditional medicine has a long history of use in Asian countries for treating various ailments, including hyperlipidemia, inflammation, and diabetes.[1] The therapeutic effects of Alismatis Rhizoma are attributed to its unique phytochemical profile, which includes a variety of triterpenoids and sesquiterpenoids. This compound, in particular, has garnered significant interest for its notable biological activities, including anti-inflammatory, anti-allergic, and cytostatic effects.[2][3]

As a well-characterized compound, this compound serves as an essential reference standard in the phytochemical analysis of Alismatis Rhizoma and its related products. Its quantification is crucial for the quality control and standardization of herbal preparations, ensuring their safety and efficacy. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, alongside an exploration of its role in modulating inflammatory signaling pathways.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
CAS Number 87701-68-6
Appearance White crystalline powder
Solubility Soluble in organic solvents such as acetonitrile, methanol, and DMSO.

Phytochemical Analysis of this compound

The accurate quantification of this compound in plant materials and herbal preparations is essential for quality control. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for this purpose.

Experimental Protocol: Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Instrument parameters should be optimized for the specific system being used.

3.1.1. Sample Preparation (Extraction)

  • Grinding: Grind the dried Alismatis Rhizoma into a fine powder (approximately 80 mesh).

  • Extraction: Accurately weigh 0.2 g of the powdered sample into a centrifuge tube. Add 25 mL of acetonitrile.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic water bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

3.1.2. UPLC-MS/MS Conditions

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 5% B, hold for 0.5 min; linear gradient to 95% B over 8 min; hold at 95% B for 2 min; return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be optimized based on the specific instrument

3.1.3. Quantitative Data Summary

The following table summarizes typical performance characteristics for the UPLC-MS/MS method for this compound quantification.[3]

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery 98.5% - 102.3%
Precision (RSD%) < 5%

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Grinding Grinding of Alismatis Rhizoma Extraction Ultrasonic Extraction with Acetonitrile Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Injection into UPLC System Filtration->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Ionization APCI Ionization Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of this compound Concentration Quantification->Reporting G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to IκB degradation and NF-κB release IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces iNOS iNOS Gene_Expression->iNOS Upregulates NO_Production Nitric Oxide (NO) iNOS->NO_Production Catalyzes This compound This compound This compound->IKK Inhibits (Proposed)

References

Application of Alismoxide in Non-alcoholic Fatty Liver Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, for which therapeutic options remain limited. Emerging research has highlighted the potential of natural compounds in the management of NAFLD. Alismoxide, a sesquiterpenoid found in the medicinal plant Alisma orientale, has been identified as a constituent of an extract that demonstrates significant hepatoprotective effects. While research on the whole extract of Alisma orientale is promising, it is important to note that studies focusing specifically on isolated this compound for NAFLD are currently limited.

These application notes provide a framework for investigating the potential of this compound in NAFLD research, drawing upon the known activities of Alisma orientale extracts and established experimental models. The protocols outlined below are intended as a guide for researchers to explore the efficacy and mechanism of action of this compound.

Preclinical Data Summary for Alisma orientale Extract (Containing this compound)

Extracts of Alisma orientale, which contain this compound among other active compounds like Alisol A and B, have demonstrated beneficial effects in preclinical models of NAFLD. These effects are summarized below. The specific contribution of this compound to these activities warrants further investigation.

Table 1: Effects of Alisma orientale Extract on Key NAFLD Biomarkers in Animal Models

Biomarker CategoryParameter MeasuredObserved Effect of Alisma orientale ExtractReference Model
Liver Injury Serum ALT (Alanine Aminotransferase)High-Fat Diet-Induced NAFLD in Mice
Serum AST (Aspartate Aminotransferase)High-Fat Diet-Induced NAFLD in Mice
Steatosis Liver Triglyceride ContentHigh-Fat Diet-Induced NAFLD in Mice, In vitro models
Liver Cholesterol ContentHigh-Fat Diet-Induced NAFLD in Mice
Oil Red O Staining of HepatocytesIn vitro Hepatic Steatosis Model (HepG2 cells)
Inflammation Hepatic TNF-α ExpressionHigh-Fat Diet-Induced NAFLD in Mice
Hepatic IL-6 ExpressionHigh-Fat Diet-Induced NAFLD in Mice
Oxidative Stress Hepatic Malondialdehyde (MDA)High-Fat Diet-Induced NAFLD in Mice
Hepatic Superoxide Dismutase (SOD)High-Fat Diet-Induced NAFLD in Mice
Fibrosis Hepatic Collagen DepositionHigh-Fat Diet-Induced NAFLD in Mice
α-SMA (alpha-Smooth Muscle Actin)High-Fat Diet-Induced NAFLD in Mice

Note: This table summarizes the effects of the whole extract. The quantitative contribution of this compound to these effects is yet to be determined.

Proposed Signaling Pathways for Investigation

Research on Alisma orientale extract suggests involvement of key signaling pathways in its hepatoprotective effects. These pathways represent primary targets for investigating the mechanism of action of this compound.

cluster_0 This compound cluster_1 Hepatocyte cluster_2 Cellular Effects This compound This compound FXR FXR (Farnesoid X Receptor) This compound->FXR Agonist? PPARa PPARα (Peroxisome Proliferator- Activated Receptor alpha) This compound->PPARa Agonist? NFkB NF-κB This compound->NFkB Inhibits? SREBP1c SREBP-1c FXR->SREBP1c Inhibits CPT1A CPT1A PPARa->CPT1A Activates Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis FAO ↑ Fatty Acid Oxidation CPT1A->FAO Inflammation ↓ Inflammation NFkB->Inflammation A Culture HepG2 Cells B Induce Steatosis (Oleic Acid) A->B C Treat with this compound B->C D Assess Lipid Accumulation C->D E Oil Red O Staining D->E Qualitative F Triglyceride Assay D->F Quantitative A Acclimatize C57BL/6J Mice B Induce NAFLD (High-Fat Diet) A->B C Treat with this compound (Oral Gavage) B->C D Endpoint Analysis C->D E Serum Analysis D->E F Liver Histology D->F G Liver Biochemical Analysis D->G H Gene/Protein Expression D->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Alismoxide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Alismoxide from plant material, primarily from Alisma orientale (Water Plantain).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a bioactive sesquiterpene.[1][2] The primary plant source for its extraction is the dried tuber of Alisma orientale (Sam.) Juzep., also known as Alisma plantago-aquatica.[1][2]

Q2: Which solvents are most effective for this compound extraction?

This compound is soluble in a range of organic solvents. Commonly used and effective solvents include ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1][3] Aqueous extracts are also used, but organic solvents are typically more efficient for isolating sesquiterpenes and other triterpenoids.[1] The choice of solvent is critical and depends on the selected extraction method and the desired purity of the initial extract.[4][5]

Q3: What are the common methods for extracting this compound?

Several methods can be employed, ranging from traditional to modern techniques. These include:

  • Solvent Extraction: This includes methods like maceration (soaking), percolation, decoction (boiling), and Soxhlet extraction.[3][6][7] These are relatively simple and cost-effective.[6]

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[3][8]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can significantly shorten the extraction time.[3][9]

  • Supercritical Fluid Extraction (SFE): Employs supercritical fluids, most commonly CO2, to extract the compound. This method is advantageous as it leaves no solvent residue.[6][9]

Q4: How can I purify the crude extract to isolate this compound?

After initial extraction, the crude product contains numerous other compounds. Purification is essential and typically involves a multi-step approach that may include:

  • Filtration or Centrifugation: To remove solid plant debris.[10]

  • Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents.

  • Column Chromatography: Using stationary phases like silica gel to separate this compound from other compounds based on polarity.[11]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for final purification and quantification.[4]

Q5: Is this compound susceptible to degradation during extraction?

Yes, like many natural products, this compound can be sensitive to high temperatures.[6][7] Methods involving prolonged heating, such as traditional decoction or Soxhlet extraction, may lead to degradation and lower yields.[6][7] It is crucial to control temperature, especially during solvent evaporation steps.[4]

Troubleshooting Guide: Low Extraction Yield

Low yield is a frequent challenge in natural product extraction. This guide addresses common problems and provides solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[4]Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[4]
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively.Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane). A mixture of solvents can also be effective.[12]
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve the entire target compound.[4]Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 1:10, 1:20 g/mL) to find the optimal balance between yield and solvent consumption.[13][14]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature for complete extraction.[4]Optimize extraction time and temperature based on the chosen method. For maceration, increase soaking time with periodic agitation. For UAE/MAE, adjust sonication/microwave time and power settings.[4][13]
Loss of Compound During Workup Degradation During Solvent Evaporation: Overheating during solvent removal can degrade heat-sensitive compounds like this compound.[4]Use a rotary evaporator at a controlled, low temperature (e.g., <40°C) to remove the solvent.[4]
Incomplete Phase Separation: During liquid-liquid extraction, poor separation of aqueous and organic layers can lead to loss of product.[15]Allow sufficient time for layers to separate completely. To avoid emulsions, perform gentle inversions instead of vigorous shaking. Multiple extractions with smaller solvent volumes are more effective than a single large volume extraction.[15]
Loss During Purification: The compound may be lost during chromatographic purification.Ensure the column is packed correctly. Optimize the solvent system for column chromatography to ensure the compound elutes properly without excessive band broadening.[4]

Quantitative Data on Triterpenoid Extraction Parameters

While specific data for this compound is limited, the following tables summarize optimized conditions from studies on extracting triterpenoids from various plant sources, providing a valuable reference for experimental design.

Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters for Triterpenoids

Plant SourceOptimal Ethanol Conc.Optimal Time (min)Optimal Temp. (°C)Solid-to-Liquid RatioYield (mg/g)Reference
Loquat Peel71%45301:10 g/mL13.92[13]
Loquat Pulp85%51431:8 g/mL11.69[13]
Jujube Fruit86.57%34.4155.141:39.33 mL/g19.21[16]
Ganoderma lucidumN/A (Ethanol)55N/A1:27 mL/g9.58[8]

Note: Temperature was not specified as an optimized parameter in the Ganoderma lucidum study.

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Triterpenoids

Plant SourceOptimal Microwave Power (W)Optimal Time (min)Solid-to-Liquid RatioYield (mg/g)Reference
Lactuca indica Leaves400601:20 g/mL29.17[14]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 20g of finely powdered, dried Alisma orientale tuber.

  • Extraction: Place the powder in a 500 mL flask. Add 200 mL of 85% ethanol (1:10 solid-to-liquid ratio).[13] Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 50 minutes at a controlled temperature of 45°C.[13]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification: Proceed with purification of the crude extract using column chromatography or other suitable methods.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Weigh 10g of finely powdered, dried Alisma orientale tuber.

  • Extraction: Place the powder into the extraction vessel of a microwave extractor. Add 200 mL of ethanol (1:20 solid-to-liquid ratio).[14]

  • Irradiation: Set the microwave power to 400 W and the extraction time to 60 minutes.[14] Ensure the system has a reflux condenser to prevent solvent loss.

  • Filtration: Once the extraction is complete and the mixture has cooled, filter it to separate the extract from the plant residue.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude this compound extract.

  • Purification: Further purify the extract as required.

Visualizations

Extraction_Workflow cluster_Prep 1. Preparation cluster_Extract 2. Extraction cluster_Filter 3. Separation cluster_Purify 4. Purification cluster_Final 5. Final Product Plant Alisma orientale (Tuber) Drying Drying (40-50°C) Plant->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE, MAE, etc.) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Evaporation (<40°C) Filtration->Concentration Purification Chromatography (e.g., Column, HPLC) Concentration->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Yield cluster_Crude Crude Extract Issues cluster_Workup Workup & Purification Issues cluster_Solutions Solutions Start Low this compound Yield Check_Prep Check Plant Prep? (Drying/Grinding) Start->Check_Prep Check_Solvent Check Solvent? (Type/Ratio) Start->Check_Solvent Check_Conditions Check Conditions? (Time/Temp/Power) Start->Check_Conditions Check_Evap Check Evaporation? (Temp Control) Start->Check_Evap Check_Purify Check Purification? (Column/Elution) Start->Check_Purify Sol_Prep Re-dry & grind to fine powder Check_Prep->Sol_Prep Sol_Solvent Optimize solvent type & increase ratio Check_Solvent->Sol_Solvent Sol_Conditions Increase time, temp, or power Check_Conditions->Sol_Conditions Sol_Evap Use low temp rotary evaporation Check_Evap->Sol_Evap Sol_Purify Optimize chromatography solvent system Check_Purify->Sol_Purify

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Alismoxide Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alismoxide isolation and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from its natural sources, primarily Alisma orientale.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a sesquiterpenoid compound. It is primarily isolated from the rhizomes of Alisma orientale (Sam.) Juzep., a plant used in traditional Chinese medicine.[1] It can also be found in other plants like Alisma plantago-aquatica.

Q2: What are the main challenges in isolating and purifying this compound?

The main challenges in this compound isolation and purification include:

  • Complex Source Material: The rhizomes of Alisma orientale contain a complex mixture of structurally similar compounds, including other sesquiterpenes (e.g., alismol) and numerous triterpenoids (e.g., alisol A, alisol B, and their acetates), making separation difficult.[2][3]

  • Co-elution of Impurities: Due to similar polarities, impurities often co-elute with this compound during chromatographic separation, requiring careful optimization of purification methods.

  • Potential for Degradation: As a sesquiterpenoid, this compound may be susceptible to degradation under certain conditions, such as exposure to heat, extreme pH, or certain solvents, although specific stability data for this compound is limited.[4]

  • Low Concentration: The concentration of this compound in the raw plant material can be low, necessitating efficient extraction and enrichment methods to obtain sufficient quantities for research.

Q3: What are the common impurities found during this compound purification?

Common impurities are other terpenoids naturally present in Alisma orientale. These include:

  • Sesquiterpenes: Alismol, orientalol A, B, and C.[5]

  • Triterpenes: Alisol A, alisol B, alisol C, and their various acetate derivatives are major constituents that are often found alongside this compound.[2]

Q4: Is this compound commercially available?

Yes, this compound is available from several chemical suppliers as a purified standard for research purposes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Extraction Issues

Q5: My extraction yield of the crude extract is very low. What can I do?

  • Optimize Extraction Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used, their efficiency can be improved by optimizing the water content. For many plant compounds, 80% methanol has been found to be a good compromise.[6] Supercritical CO2 extraction has also been reported to give high yields of terpenoids.[7]

  • Increase Extraction Time and Repetitions: A single extraction is often insufficient. Repeating the extraction process three to four times with fresh solvent can significantly increase the yield. Maceration for extended periods (e.g., 6 hours or more) can also improve extraction efficiency.[6]

  • Particle Size of Plant Material: Ensure the plant material is ground to a fine powder to increase the surface area for solvent penetration.

  • Consider Advanced Extraction Techniques: If traditional methods are not providing satisfactory yields, consider using Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) with carbon dioxide, which can offer higher efficiency and selectivity.[8]

Q6: I am concerned about the degradation of this compound during extraction. How can I minimize this?

  • Avoid High Temperatures: Many sesquiterpenes are thermolabile. If using heating methods like reflux, keep the temperature as low as possible and the duration short. Consider non-thermal methods like ultrasonic or supercritical fluid extraction.

  • Control pH: Although specific data for this compound is limited, extreme pH can degrade many natural products. It is advisable to work with neutral pH solvents unless a specific pH is required for extraction.

  • Protect from Light: Some terpenoids are light-sensitive. It is good practice to protect the extracts from direct light by using amber glassware or covering the containers.

Purification Issues

Q7: I am having difficulty separating this compound from other terpenes using column chromatography. What can I try?

  • Optimize the Mobile Phase: The key to good separation is the solvent system. For silica gel chromatography, a gradient elution is often necessary. A common starting point is a non-polar solvent like petroleum ether or hexane, with a gradual increase in a more polar solvent like ethyl acetate. A typical gradient could be from 50:1 to 1:1 (petroleum ether:ethyl acetate).[9]

  • Use TLC to Guide Separation: Before running the column, use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show good separation from major impurities.[8]

  • Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column generally provides better resolution than a short, wide one. The ratio of adsorbent weight to sample weight should be at least 20:1, and for difficult separations, this can be increased to 50:1 or more.[10]

  • Consider Different Adsorbents: While silica gel is most common, alumina (neutral, acidic, or basic) can offer different selectivity and may be effective for separating closely related compounds.

Q8: My this compound-containing fractions from column chromatography are still impure. What is the next step?

  • Preparative HPLC: For high-purity this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) is often necessary after initial column chromatography. A reversed-phase C18 column is commonly used for terpenoid purification.

  • Method Development for Prep-HPLC: Develop a method on an analytical HPLC first. A common mobile phase for reversed-phase separation of terpenoids is a gradient of acetonitrile and water, sometimes with a modifier like 0.1% formic acid to improve peak shape.[3]

Q9: I am not detecting this compound in my fractions after HPLC. What could be the issue?

  • Check Detection Wavelength: this compound, like many sesquiterpenoids, may not have a strong UV chromophore. Detection at lower wavelengths (e.g., around 205-220 nm) is often necessary. A Diode Array Detector (DAD) can be helpful to identify the optimal wavelength.

  • Compound Degradation: this compound might be degrading on the column or during solvent evaporation. Ensure the mobile phase is not too acidic or basic, and avoid excessive heat during solvent removal.

  • Elution with the Solvent Front: If the mobile phase is too strong, your compound may elute very quickly with the solvent front. Check the very first fractions.

  • Sample Dilution: The concentration of this compound in the collected fractions might be too low to detect. Try concentrating the fractions before analysis.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Alisma orientale

This protocol is a general guideline based on methods for extracting terpenoids from Alisma orientale.[9][11]

  • Preparation of Plant Material:

    • Dry the rhizomes of Alisma orientale at a temperature below 60°C.

    • Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material in 85% ethanol (1:10 w/v ratio) at room temperature.[11]

    • Agitate the mixture for 1 hour.

    • Filter the extract. Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Partition the aqueous suspension with chloroform (or another suitable non-polar solvent like ethyl acetate) three times.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction, which will be enriched with this compound and other terpenoids.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the initial purification of the chloroform-soluble fraction.

  • Preparation of the Column:

    • Use silica gel (200-300 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in petroleum ether and pack it into a glass column. The amount of silica gel should be 20-50 times the weight of the crude extract to be loaded.

  • Sample Loading:

    • Dissolve the chloroform-soluble fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Alternatively, for better resolution, adsorb the extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent to dryness. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elution:

    • Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows: 50:1, 20:1, 10:1, 8:1, 5:1, 2:1, and finally 1:1 (petroleum ether:ethyl acetate).[9]

    • Collect fractions of a suitable volume (e.g., 20-50 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable visualization reagent if the spots are not UV-active (e.g., a vanillin-sulfuric acid stain).

    • Combine the fractions containing pure or enriched this compound.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol provides a starting point for developing a preparative HPLC method for final purification.

  • Analytical Method Development:

    • Develop an analytical HPLC method first on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • A suitable mobile phase is a gradient of acetonitrile (A) and water with 0.05% phosphoric acid (B).[12]

    • A suggested gradient program is: 0-10 min, 58-59% A; 10-20 min, 59-62% A; 20-27 min, 62-72% A; 27-48 min, 72% A.

    • Set the flow rate to around 0.8-1.0 mL/min and the detection wavelength to a low UV range (e.g., 210 nm) if a DAD is available, or a fixed low wavelength.

  • Scale-up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase chemistry.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Run the preparative HPLC using the optimized gradient from the analytical method.

    • Collect fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • If the mobile phase contained a non-volatile buffer, a further desalting step (e.g., solid-phase extraction) may be necessary.

    • Lyophilize or dry the final sample to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids from Alisma orientale

Extraction MethodSolventKey ParametersReported Yield of Alisol B 23-acetate*Reference
Water ExtractionWaterNot specifiedAbsent[7]
Ethanol RefluxEthanolNot specified0.26%[7]
Methanol UltrasonicMethanolNot specified0.88%[7]
Supercritical Fluid Extraction (SFE)CO2Not specified3.44%[7]

Table 2: HPLC-DAD Method Parameters for Analysis of Terpenoids in Alisma orientale

ParameterValue
Column YMC-Pack ODS-A (250 mm × 4.0 mm, 5 µm)
Mobile Phase A Acetonitrile–methanol (100:7)
Mobile Phase B 0.05% phosphoric acid in water
Gradient 0–10 min, 58–59% A; 10–20 min, 59–62% A; 20–27 min, 62–72% A; 27–48 min, 72% A
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD)

Source: Adapted from a study on the simultaneous determination of four active components in Alisma orientale.[12]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification raw_material Dried Alisma orientale Rhizomes powder Powdered Material raw_material->powder Grinding crude_extract Crude Ethanol Extract powder->crude_extract Ethanol Maceration partition Liquid-Liquid Partitioning (Water/Chloroform) crude_extract->partition chloroform_fraction Chloroform Fraction (Enriched Terpenoids) partition->chloroform_fraction column_chrom Silica Gel Column Chromatography chloroform_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc Semi-pure Fractions pure_this compound Pure this compound prep_hplc->pure_this compound Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_solvent Optimize Solvent? start->check_solvent Yield Problem optimize_mobile Optimize Mobile Phase? start->optimize_mobile Purity Problem check_time Increase Extraction Time/Repetitions? check_solvent->check_time check_particle Reduce Particle Size? check_time->check_particle end_node Improved Result check_particle->end_node change_adsorbent Change Adsorbent? optimize_mobile->change_adsorbent use_prephplc Use Preparative HPLC? change_adsorbent->use_prephplc use_prephplc->end_node

References

improving the stability of Alismoxide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alismoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Disclaimer

Currently, there is a lack of published, peer-reviewed studies specifically detailing the degradation kinetics and pathways of this compound. The information provided in this technical support center is based on the general chemical properties of sesquiterpenoids and established principles of pharmaceutical stability analysis. The troubleshooting guides, experimental protocols, and data tables are intended to be illustrative and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical structure of this compound, a sesquiterpenoid with tertiary hydroxyl groups and a double bond, the primary factors affecting its stability are likely to be:

  • pH: this compound may be susceptible to acid- or base-catalyzed degradation. Acidic conditions could potentially lead to dehydration reactions involving the hydroxyl groups, while strongly basic conditions might promote other rearrangements.

  • Temperature: Like most organic molecules, the degradation of this compound is expected to accelerate at elevated temperatures. Long-term storage at room temperature or higher may lead to a significant loss of the parent compound.

  • Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to air over extended periods could lead to oxidative degradation of the molecule.

  • Light: Photodegradation can be a concern for many complex organic molecules. Exposure to UV or even ambient light for prolonged periods might induce degradation.

Q2: What are the visible signs of this compound degradation in my solution?

A2: While chemical degradation is often not visible, you might observe the following:

  • A change in the color of the solution.

  • The formation of precipitates or cloudiness, indicating the formation of insoluble degradation products.

  • A decrease in the expected biological activity or potency of your this compound solution.

  • The appearance of new peaks and a decrease in the area of the this compound peak in your HPLC chromatogram.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For short-term storage, it is recommended to prepare solutions on the same day of use. If stock solutions need to be prepared in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C. For aqueous-based assays, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before the experiment is a common practice to minimize hydrolysis.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples over time, you can quantify the remaining percentage of this compound and detect the formation of any new impurities.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Aqueous Buffer
Potential Cause Troubleshooting Step Rationale
pH-mediated Degradation 1. Determine the pH of your buffer. 2. Perform a preliminary pH stability screen by incubating this compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set period. 3. Analyze the samples by HPLC to identify the pH at which this compound is most stable.This compound's hydroxyl groups may be susceptible to acid- or base-catalyzed reactions. Identifying an optimal pH range is crucial for maintaining its integrity in aqueous solutions.
Oxidation 1. Degas your aqueous buffer before use by sparging with an inert gas like nitrogen or argon. 2. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your formulation. Compatibility and potential interference with your assay should be verified.Dissolved oxygen in aqueous solutions can lead to oxidative degradation of organic molecules.
Hydrolysis 1. Minimize the time this compound is in the aqueous buffer. Prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment. 2. If possible, reduce the amount of water in the final formulation by using co-solvents (e.g., polyethylene glycol, propylene glycol), if compatible with your experimental system.Terpenoids can be susceptible to hydrolysis. Limiting exposure to water can slow down this degradation pathway.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Storage
Potential Cause Troubleshooting Step Rationale
Thermal Degradation 1. Review your storage conditions. Ensure stock solutions are stored at or below -20°C. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. If experiments are conducted at elevated temperatures, minimize the incubation time as much as possible.Higher temperatures provide the energy needed to overcome activation barriers for degradation reactions.
Photodegradation 1. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experimental manipulations under reduced light conditions where feasible.Exposure to light, especially UV, can induce photochemical reactions that lead to degradation.
Contamination 1. Ensure the purity of your solvents and reagents. 2. Use clean glassware and sample vials. 3. Analyze a blank (solvent only) to rule out contaminants from the solvent or HPLC system.Extraneous peaks could be due to contaminants rather than degradation products of this compound.

Data Presentation: Illustrative Stability of a Model Terpenoid

The following data is hypothetical and intended to illustrate how the stability of a compound like this compound might be affected by pH and temperature. Actual results for this compound may vary.

Table 1: Effect of pH on the Stability of a Model Terpenoid in Aqueous Solution at 37°C over 24 hours.

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
3.01007575%
5.01009292%
7.41008888%
9.01006565%

Table 2: Effect of Temperature on the Stability of a Model Terpenoid in a pH 7.4 Buffer over 7 days.

TemperatureInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Remaining
4°C1009595%
25°C (RT)1007878%
37°C1006262%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Also, incubate a solution of this compound (in a suitable solvent) at 60°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a photostability chamber with a light source of at least 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals by HPLC.

  • HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to resolve the this compound peak from all degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Illustrative HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or Mass Spectrometry (MS) for better identification of degradants.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • Method Development: Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-separated from the parent this compound peak and from each other. Adjust the mobile phase gradient, flow rate, and other parameters to achieve optimal separation.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the peak purity analysis of the this compound peak in the presence of its degradants.

Visualizations

This compound This compound (C15H26O2) Degradant_A Dehydration Product (Loss of H2O) This compound->Degradant_A Acidic pH High Temp Degradant_B Oxidation Product (e.g., Epoxide or Ketone) This compound->Degradant_B Oxidizing Agent (e.g., H2O2) Degradant_C Isomerization Product This compound->Degradant_C Light pH extremes

Caption: Hypothetical degradation pathways for this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep_Stock->Stress Sample_Collection Collect Samples at Time Points Stress->Sample_Collection HPLC_Analysis HPLC Analysis Sample_Collection->HPLC_Analysis Data_Processing Quantify this compound & Degradants HPLC_Analysis->Data_Processing Assess_Stability Assess % Degradation & Identify Pathways Data_Processing->Assess_Stability

Caption: General workflow for a forced degradation study.

Start Instability Observed (e.g., potency loss, new peaks) Check_pH Is the solution aqueous/buffered? Start->Check_pH Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Optimize_pH Optimize Buffer pH Check_pH->Optimize_pH Yes Use_Antioxidants Consider Antioxidants or Degassing Check_pH->Use_Antioxidants Yes Improve_Storage Store at <= -20°C in Aliquots, Protect from Light Check_Storage->Improve_Storage Stable Stability Improved Optimize_pH->Stable Use_Antioxidants->Stable Improve_Storage->Stable

References

Technical Support Center: Overcoming Low Yield in Alismoxide Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Alismoxide, with a focus on overcoming low yields. The information is based on established synthetic routes and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound, and what are the key reaction steps?

A1: The first reported total synthesis of (+)-Alismoxide utilizes a chemo-, regio-, and stereoselective approach starting from 10α-acetoxy-1αH,5βH-guaia-3,6-diene.[1] The key transformations involve:

  • Hydroboration-Oxidation: A selective hydroboration of the C3-C4 double bond of the starting diene, followed by oxidation to introduce a hydroxyl group.

  • Reductive Cyclization: A reduction step that leads to the formation of the characteristic ether linkage of this compound.

Q2: My overall yield is significantly lower than reported in the literature. Where should I start troubleshooting?

A2: Low overall yield can result from issues at multiple stages of the synthesis. A systematic approach is recommended:

  • Starting Material Purity: Verify the purity of your starting material, 10α-acetoxy-1αH,5βH-guaia-3,6-diene. Impurities can interfere with the hydroboration step.

  • Reaction Conditions: Carefully review and optimize the conditions for both the hydroboration-oxidation and the reduction steps. Pay close attention to reagent stoichiometry, temperature, and reaction time.

  • Work-up and Purification: Significant loss of product can occur during extraction and chromatography. Ensure proper technique and consider optimizing your purification protocol.

Q3: I am observing a mixture of diastereomers (this compound and 4-epi-Alismoxide). How can I improve the stereoselectivity?

A3: The formation of diastereomers is a known challenge in this synthesis. The stereoselectivity is primarily determined during the hydroboration step.

  • Bulky Hydroborating Agents: The use of sterically hindered boranes can enhance the selectivity of the attack on the double bond from the less hindered face of the molecule.

  • Temperature Control: Lowering the reaction temperature during hydroboration can often improve stereoselectivity.

Q4: The reduction step is not proceeding to completion, or I am observing side products. What could be the issue?

A4: Incomplete reduction or the formation of side products can be due to several factors:

  • Reducing Agent Activity: Ensure the reducing agent (e.g., Lithium Aluminum Hydride) is fresh and has not been deactivated by moisture.

  • Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion.

  • Temperature: Maintain the appropriate temperature during the reaction. For LiAlH4 reductions, this is often a low initial temperature followed by warming to room temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Hydroboration-Oxidation Step Impure or degraded starting diene.Verify the purity of 10α-acetoxy-1αH,5βH-guaia-3,6-diene by NMR and/or mass spectrometry. Purify by chromatography if necessary.
Inactive or insufficient hydroborating agent.Use a fresh, properly stored hydroborating agent (e.g., BH3·THF). Ensure the stoichiometry is correct.
Suboptimal reaction temperature.Maintain the recommended temperature for the hydroboration step (e.g., 0 °C to room temperature).
Inefficient oxidation.Ensure the oxidative workup (e.g., with NaOH and H2O2) is carried out correctly to fully convert the borane intermediate to the alcohol.
Formation of Multiple Products Lack of regioselectivity in hydroboration.While the C3-C4 double bond is more reactive, hydroboration of the other double bond can occur. Use of a bulky borane can improve regioselectivity.
Formation of diastereomers (4-epi-Alismoxide).Optimize stereoselectivity by using a sterically demanding borane and maintaining low reaction temperatures.
Low Yield in Reduction Step Deactivated reducing agent (e.g., LiAlH4).Use a fresh bottle of the reducing agent. Handle it under anhydrous conditions.
Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent.
Incomplete reaction.Ensure adequate reaction time and appropriate temperature. Monitor the reaction by TLC.
Difficulty in Product Purification Co-elution of diastereomers.Use a high-resolution chromatography column and optimize the solvent system for better separation of this compound and 4-epi-Alismoxide.
Product degradation on silica gel.Consider using a deactivated silica gel or an alternative purification method like preparative HPLC.

Experimental Protocols

Key Synthesis Step: Hydroboration-Oxidation of 10α-acetoxy-1αH,5βH-guaia-3,6-diene
  • Reagents and Conditions:

    • Starting Material: 10α-acetoxy-1αH,5βH-guaia-3,6-diene

    • Hydroborating Agent: Borane-tetrahydrofuran complex (BH3·THF)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

    • Temperature: 0 °C to room temperature

    • Oxidizing Agents: 3M Sodium Hydroxide (NaOH) and 30% Hydrogen Peroxide (H2O2)

  • Procedure:

    • Dissolve the starting diene in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add the BH3·THF solution dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (monitor by TLC).

    • Cool the reaction mixture back to 0 °C and slowly add 3M NaOH, followed by the dropwise addition of 30% H2O2.

    • Stir the mixture at room temperature until the oxidation is complete.

    • Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Key Synthesis Step: Reduction to this compound
  • Reagents and Conditions:

    • Starting Material: The crude alcohol from the hydroboration-oxidation step.

    • Reducing Agent: Lithium Aluminum Hydride (LiAlH4)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Temperature: 0 °C to room temperature

  • Procedure:

    • Prepare a suspension of LiAlH4 in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Dissolve the crude alcohol in the anhydrous solvent and add it dropwise to the LiAlH4 suspension.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with the solvent.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Workflow and Logic

Alismoxide_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydroboration-Oxidation cluster_step2 Step 2: Reductive Cyclization cluster_end Products Start 10α-acetoxy-1αH,5βH-guaia-3,6-diene Hydroboration Hydroboration with BH3·THF Start->Hydroboration THF, 0°C to RT Oxidation Oxidation with NaOH/H2O2 Hydroboration->Oxidation Intermediate Borane Reduction Reduction with LiAlH4 Oxidation->Reduction Crude Alcohol Intermediate This compound (+)-Alismoxide Reduction->this compound Epi_this compound (+)-4-epi-Alismoxide Reduction->Epi_this compound

Caption: Workflow for the total synthesis of (+)-Alismoxide.

Troubleshooting_Low_Yield Start Low Overall Yield Purity Check Starting Material Purity Start->Purity Step1 Troubleshoot Hydroboration-Oxidation Purity->Step1 [Pure] Impure Impure Starting Material Purity->Impure [Impure] Step2 Troubleshoot Reduction Step Step1->Step2 [Yield OK] Reagent1 Inactive/Insufficient Reagents Step1->Reagent1 [Low Yield] Conditions1 Suboptimal Conditions (Temp, Time) Step1->Conditions1 [Low Yield] Purification Optimize Purification Step2->Purification [Yield OK] Reagent2 Deactivated/Insufficient Reducing Agent Step2->Reagent2 [Low Yield] SideRxn Side Reactions Step2->SideRxn [Low Yield] Loss Product Loss During Workup/Chromatography Purification->Loss [Low Yield]

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

addressing matrix effects in LC-MS analysis of Alismoxide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LC-MS Analysis of Alismoxide

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The most common and reliable method is the post-extraction spike .[1][2][5] This involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the response of this compound in a neat (pure) solvent at the same concentration.[1] A significant difference between the two responses indicates the presence of matrix effects.[1] A qualitative assessment can also be done using a post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6]

Q3: What are the common causes of matrix effects in bioanalysis?

A3: Matrix effects are typically caused by endogenous components in biological samples that co-elute with the analyte of interest.[2] Phospholipids from cell membranes are a notorious cause of ion suppression in plasma and serum samples.[7] Other sources include salts, proteins, and co-administered drugs or their metabolites.[2]

Q4: How can I minimize matrix effects during sample preparation?

A4: The goal of sample preparation is to remove interfering components while efficiently recovering this compound. More rigorous cleanup methods generally result in lower matrix effects.

  • Solid-Phase Extraction (SPE): Often considered the gold standard for cleanup, SPE can selectively isolate the analyte and remove a significant portion of matrix components.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids and is very effective at removing non-polar interferences like phospholipids.[7][9]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, especially phospholipids, and can lead to significant ion suppression.[9] Specialized plates like HybridSPE®-Phospholipid can be used to specifically deplete phospholipids after precipitation.

Q5: Can changes to my chromatography method reduce matrix effects?

A5: Yes. Optimizing the chromatographic separation is a powerful way to mitigate matrix effects. The goal is to separate the this compound peak from co-eluting matrix interferences.[1][10] Strategies include:

  • Improving Separation: Using ultra-high-performance liquid chromatography (UHPLC) systems with smaller particle columns can dramatically increase peak resolution.[9][10]

  • Gradient Optimization: Adjusting the mobile phase gradient can shift the retention time of this compound away from regions of ion suppression.[6][11]

  • Sample Dilution: Simply diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise sensitivity if this compound concentrations are very low.[1][9][12]

Q6: What is the best way to compensate for unavoidable matrix effects?

A6: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4).[13][14] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, meaning it experiences the same ionization suppression or enhancement.[13][15] This allows for reliable correction, as the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity fluctuates.[11][16]

Troubleshooting Guide

Problem: You are observing poor sensitivity, inconsistent peak areas, or high variability in your this compound quantification.

This troubleshooting guide provides a logical workflow to diagnose and resolve potential matrix effects.

Troubleshooting_Matrix_Effects start Start: Inconsistent or Poor this compound Signal q1 Step 1: Diagnose the Issue Is it a matrix effect? Perform Post-Extraction Spike. start->q1 res1_no Result: No significant difference in signal. (<15% variation) q1->res1_no No res1_yes Result: Significant signal suppression or enhancement observed. q1->res1_yes Yes other_issues Troubleshoot Other Issues: - Instrument performance - Standard stability - Peak integration res1_no->other_issues q2 Step 2: Optimize Sample Prep Which technique are you using? res1_yes->q2 ppt Protein Precipitation (PPT) q2->ppt lle Liquid-Liquid (LLE) q2->lle spe Solid-Phase (SPE) q2->spe sol_ppt Action: Switch to LLE or SPE for better matrix removal. ppt->sol_ppt sol_lle_spe Action: - Optimize extraction solvent/pH (LLE) - Optimize sorbent, wash & elution (SPE) lle->sol_lle_spe spe->sol_lle_spe q3 Step 3: Optimize Chromatography Is the this compound peak well-resolved from the solvent front? sol_ppt->q3 sol_lle_spe->q3 res3_no Result: Peak is in early, complex region of chromatogram. q3->res3_no No res3_yes Result: Peak is well-retained and symmetrical. q3->res3_yes Yes sol_chrom Action: - Adjust gradient to increase retention - Use a longer column or UPLC - Dilute sample extract res3_no->sol_chrom q4 Step 4: Implement Correction Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? res3_yes->q4 sol_chrom->q4 res4_no Result: Using an analog IS or no IS. q4->res4_no No res4_yes Result: Using a SIL-IS. q4->res4_yes Yes sol_is Action: Incorporate a SIL-IS for this compound. This is the most robust correction. res4_no->sol_is final Method Optimized Proceed to Validation res4_yes->final sol_is->final

Caption: Troubleshooting decision tree for LC-MS matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol quantitatively determines the extent of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) for this compound.

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a desired concentration (e.g., 50 ng/mL).

  • Prepare Set B (Analyte in Post-Extraction Matrix):

    • Take a blank matrix sample (e.g., 100 µL of human plasma) that is free of this compound.

    • Perform the complete extraction procedure (e.g., protein precipitation followed by evaporation and reconstitution).

    • In the final reconstitution step, add the same amount of this compound as in Set A, using the same final solvent.

  • Analysis:

    • Inject multiple replicates (n ≥ 5) of both Set A and Set B into the LC-MS system.

    • Record the average peak area for each set.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF between 0.85 and 1.15 is often considered acceptable.

    • The Matrix Effect (%) can be calculated as (1 - MF) x 100% .

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a starting point for developing a robust SPE method to clean up plasma samples.

Materials:

  • Mixed-mode or reversed-phase SPE cartridge (e.g., C18).

  • Plasma sample containing this compound.

  • Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE vacuum manifold.

Procedure:

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma sample.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This helps disrupt protein binding.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of MeOH.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge. Apply a slow, steady flow (e.g., 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% MeOH in water to remove less polar interferences.

  • Elution (Analyte Collection):

    • Elute this compound from the cartridge with 1 mL of ACN or an appropriate solvent mixture into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables provide representative data on how different sample preparation techniques can influence analyte recovery and matrix effects for a small molecule similar to this compound.

Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodMean Matrix Factor (MF)Matrix Effect (%)Interpretation
Protein Precipitation (PPT)0.4555%Severe Ion Suppression
Liquid-Liquid Extraction (LLE)0.8812%Minor Ion Suppression
Solid-Phase Extraction (SPE)0.973%Negligible Matrix Effect

Table 2: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)Interpretation
Protein Precipitation (PPT)98.24.5High but "dirty" recovery
Liquid-Liquid Extraction (LLE)85.53.1Good recovery, cleaner extract
Solid-Phase Extraction (SPE)92.12.5High and consistent recovery

Visualization of Workflow

This diagram illustrates the systematic process of identifying, mitigating, and correcting for matrix effects during LC-MS method development.

Workflow_Matrix_Effects start Method Development Start assess 1. Assess Matrix Effect (Post-Extraction Spike) start->assess decision Is Matrix Effect Acceptable? assess->decision mitigate 2. Mitigate Matrix Effect decision->mitigate No validate 4. Method Validation decision->validate Yes prep Improve Sample Prep (e.g., PPT -> SPE) mitigate->prep chrom Optimize Chromatography (e.g., Gradient, Column) mitigate->chrom reassess Re-assess Matrix Effect prep->reassess chrom->reassess reassess->decision correct 3. Correct for Matrix Effect is_select Select & Implement Stable Isotope-Labeled IS correct->is_select is_select->validate

References

how to prevent degradation of Alismoxide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Alismoxide during storage and throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. As a solid, this compound is best stored at low temperatures. When in solution, it is imperative to minimize freeze-thaw cycles.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent -80°CUp to 2 years[1][2][3]
-20°CUp to 1 year[1][2][3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, its chemical structure as a sesquiterpenoid alcohol suggests susceptibility to certain degradation reactions. The presence of a double bond and tertiary alcohol functional groups makes it prone to oxidation. Potential degradation can be initiated by factors such as heat, light, and the presence of oxidizing agents. A plausible pathway involves the epoxidation of the terminal double bond, which can be followed by cleavage of the molecule.

Q3: I suspect my this compound solution has degraded. How can I confirm this?

A3: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. For a detailed procedure, refer to the "Experimental Protocols" section.

Q4: Can repeated freeze-thaw cycles affect the stability of this compound in solution?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound in solution. It is highly recommended to prepare aliquots of your stock solution to avoid subjecting the entire stock to multiple temperature changes.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] When preparing stock solutions in DMSO, it is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can impact solubility and stability.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity in bioassays. Degradation of this compound due to improper storage or handling.1. Verify storage conditions of both powder and solutions. 2. Prepare fresh solutions from a new stock of this compound powder. 3. Perform a stability check using HPLC (see Protocol 1).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study (see Protocol 2) to identify potential degradation products. 2. Optimize chromatographic conditions to ensure separation of this compound from its degradants.
Precipitation observed in stock solution upon thawing. Poor solubility or compound degradation.1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution and vortex to redissolve. If precipitation persists, the compound may have degraded. 3. Prepare a fresh stock solution.
Inconsistent experimental results. Instability of this compound under experimental conditions (e.g., in aqueous buffers, exposure to light).1. Assess the stability of this compound in your experimental buffer by incubating it for the duration of your experiment and analyzing by HPLC. 2. Protect solutions from light by using amber vials or covering with aluminum foil.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to quantify this compound and monitor for the presence of degradation products.

1. Materials:

  • This compound sample (stored vs. fresh)
  • HPLC-grade Acetonitrile
  • HPLC-grade water with 0.1% Formic Acid
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (e.g., 92:8 v/v).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a standard solution of fresh this compound of known concentration in the mobile phase.
  • Prepare a sample of the stored this compound solution diluted to the same concentration.
  • Inject the standard and the sample solutions into the HPLC system.
  • Compare the chromatograms. A significant decrease in the peak area of this compound in the stored sample compared to the fresh standard, along with the appearance of new peaks, indicates degradation.

Protocol 2: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile).

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
  • Control: Keep a sample of the stock solution at -20°C.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze all samples, including the control, by HPLC using the method described in Protocol 1.
  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Visualizations

Degradation_Pathway This compound This compound (C15H26O2) Intermediate Epoxidated Intermediate This compound->Intermediate Oxidation Stressor Stressor (e.g., Heat, Light, Oxidizing Agent) Stressor->this compound initiates Degradation_Products Degradation Products (e.g., Cleavage Products) Intermediate->Degradation_Products Cleavage

Caption: Postulated degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Stock This compound Stock Solution Stressed_Samples Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Stock->Stressed_Samples Control Control Sample (-20°C) Stock->Control HPLC HPLC Analysis Stressed_Samples->HPLC Control->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradation Peaks & Assess Stability Compare->Identify

Caption: Workflow for this compound stability testing.

References

refining experimental protocols for Alismoxide bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alismoxide in various bioassays. Detailed experimental protocols and data summaries are included to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during this compound bioassays.

QuestionAnswer & Troubleshooting Tips
1. Why am I seeing inconsistent results in my this compound cytotoxicity/cytostatic assays? Inconsistent results can stem from several factors: • This compound Solubility: this compound is soluble in organic solvents like DMSO, chloroform, and acetone. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced toxicity. A vehicle control is essential. • Cell Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[1] • Cell Seeding Density: Ensure a uniform and optimal cell seeding density. Over-confluent or sparse cultures will respond differently. • Plate Edge Effects: Minimize edge effects by not using the outer wells of the microplate for critical experiments or by filling them with sterile PBS or media.
2. My this compound solution appears cloudy or precipitated after dilution in media. What should I do? This indicates poor solubility in the aqueous culture medium. • Sonication: Briefly sonicate the diluted this compound solution to aid dispersion. • Pre-warming Media: Gently warm the culture media to 37°C before adding the this compound stock. • Solvent Choice: While DMSO is common, consider if another solvent like ethanol might offer better solubility upon dilution, ensuring it is compatible with your cell line.
3. I am not observing the expected inhibitory effect of this compound on smooth muscle contraction. Several factors could be at play: • Tissue Viability: Ensure the isolated smooth muscle tissue is fresh and handled gently to maintain viability. • Agonist Concentration: The concentration of the contractile agent (e.g., carbachol, KCl) may be too high, masking the inhibitory effect of this compound. Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration for your experiments. • Incubation Time: The pre-incubation time with this compound before adding the agonist might be insufficient. Optimize the incubation time (e.g., 15, 30, 60 minutes).
4. How can I determine if this compound's effect is cytotoxic or cytostatic? A cytotoxic agent kills cells, while a cytostatic agent inhibits their proliferation. • Cell Counting: A simple method is to count the number of viable cells at different time points after treatment. A decrease in cell number suggests cytotoxicity, while a stable number compared to a growing untreated control suggests a cytostatic effect. • Multiplex Assays: Utilize assays that can differentiate between cell viability and cell death. For example, a real-time cytotoxicity assay that measures the release of a cytosolic enzyme (like LDH) from damaged cells can be multiplexed with a viability assay that measures metabolic activity (like resazurin reduction).
5. What are the potential signaling pathways modulated by this compound? While direct studies on this compound are limited, related triterpenes from Alismatis rhizoma have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. These include the PI3K/Akt/mTOR and p38 MAPK pathways. Therefore, it is plausible that this compound may also exert its effects through these pathways.

Quantitative Data Summary

The following table summarizes available quantitative data for the bioactivity of this compound and related compounds. Note that specific IC50 values for this compound are not widely reported in the public domain.

Compound/ExtractBioassayCell Line/TissueResult (IC50/CC50)Reference
This compoundCytostatic ActionHeLaActivity reported, but no IC50 value specified.[2][3]
Compound 7 (from Litophyton arboreum)CytotoxicityHeLaCC50: 4.3 ± 0.75 µM[2]
Alismol (from Litophyton arboreum)Cytostatic ActionHeLaActivity reported, but no IC50 value specified.[2]

Experimental Protocols

Cytotoxicity/Cytostatic Activity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Isolated Smooth Muscle Contraction Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on smooth muscle contraction in an organ bath setup.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, bladder strips)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • This compound (stock solution in a suitable solvent)

  • Contractile agonist (e.g., Carbachol, high-concentration KCl)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate-sized strips or rings.

  • Mounting: Mount the tissue strips in the organ baths containing warmed, aerated PSS.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue), washing with fresh PSS every 15-20 minutes.

  • Viability Check: Induce a contraction with a standard agonist (e.g., KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • This compound Incubation: Add this compound at the desired concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes).

  • Induction of Contraction: While this compound is present, add the contractile agonist to induce contraction.

  • Data Recording: Record the isometric tension generated by the tissue.

  • Data Analysis: Compare the contractile response in the presence of this compound to the control response (agonist alone). Express the inhibition as a percentage of the control contraction.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival and proliferation and is a potential target for this compound's cytostatic effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->Akt This compound->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and could be modulated by this compound.

p38_MAPK_Pathway Stress Cellular Stress MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Inflammation_Apoptosis Inflammation & Apoptosis TranscriptionFactors->Inflammation_Apoptosis This compound This compound This compound->p38 Potential Modulation

Caption: Potential modulation of the p38 MAPK pathway by this compound.

Experimental Workflow for Cytotoxicity Assay

This diagram outlines the key steps in performing a cell-based cytotoxicity assay for this compound.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate 4h add_reagent->incubate3 read_plate Read Plate (Spectrophotometer) incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for an this compound cytotoxicity bioassay.

References

dealing with poor solubility of Alismoxide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alismoxide Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Data on this compound Solubility in Organic Solvents

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 31 mg/mL (130.05 mM)[1]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]

Q2: I'm observing precipitation when diluting my this compound stock solution in my aqueous experimental buffer. What is happening?

A2: This is a common issue when working with poorly soluble compounds like this compound. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the concentration of the organic solvent is significantly reduced. This change in the solvent environment lowers the solubility of this compound, causing it to precipitate out of the solution.

Q3: What are the recommended starting points for improving the aqueous solubility of this compound for in vitro experiments?

A3: Based on established methods for poorly water-soluble natural products, two primary strategies are recommended for initial troubleshooting: the use of co-solvents and complexation with cyclodextrins.[3][4][5] These methods aim to keep this compound in solution in your aqueous medium.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common techniques to enhance the aqueous solubility of this compound.

Co-Solvent System Protocol

This method involves using a mixture of a water-miscible organic solvent and your aqueous buffer to increase the overall solubility of this compound.

Experimental Workflow for Co-Solvent System

CoSolventWorkflow cluster_prep Preparation cluster_formulation Formulation cluster_evaluation Evaluation prep_stock Prepare high-concentration This compound stock in DMSO add_stock Add this compound stock to co-solvent/buffer mixture prep_stock->add_stock prep_cosolvent Select and prepare co-solvent (e.g., Ethanol, PEG 400) mix_cosolvent Add co-solvent to aqueous buffer prep_cosolvent->mix_cosolvent prep_buffer Prepare aqueous experimental buffer prep_buffer->mix_cosolvent mix_cosolvent->add_stock vortex Vortex/mix thoroughly add_stock->vortex observe Visually inspect for precipitation vortex->observe measure Optional: Quantify solubility (e.g., HPLC) observe->measure

Caption: Workflow for preparing an this compound solution using a co-solvent system.

Detailed Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Select a Co-solvent: Common co-solvents for biological experiments include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. The choice will depend on the tolerance of your experimental system.

  • Prepare the Co-solvent/Buffer Mixture: In a sterile tube, first mix the co-solvent with your aqueous experimental buffer. The final concentration of the co-solvent should be optimized, but a good starting point is between 1% and 10% (v/v).

  • Prepare the Final this compound Solution: While vortexing the co-solvent/buffer mixture, slowly add the this compound stock solution to reach your desired final concentration. This gradual addition to a vortexing solution is critical to prevent localized high concentrations and subsequent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental solution is low (typically <0.5%) to avoid solvent effects on your cells or assay.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution indicates that this compound is dissolved.

Troubleshooting:

  • Precipitation still occurs:

    • Increase the concentration of the co-solvent in your final solution.

    • Try a different co-solvent.

    • Slightly warming the solution (if experimentally permissible) may aid dissolution.

  • Cell toxicity or assay interference is observed:

    • Reduce the final concentration of both the co-solvent and DMSO.

    • Run a vehicle control (buffer with the same concentration of co-solvent and DMSO without this compound) to determine the source of the toxicity/interference.

Cyclodextrin Complexation Protocol

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their apparent solubility in aqueous solutions.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Signaling Pathway for Cyclodextrin Encapsulation

CyclodextrinEncapsulation cluster_components Components cluster_process Encapsulation Process This compound This compound (Hydrophobic) hydrophobic_core Hydrophobic Core of HP-β-CD This compound->hydrophobic_core Enters hp_beta_cd HP-β-Cyclodextrin hp_beta_cd->hydrophobic_core hydrophilic_shell Hydrophilic Exterior of HP-β-CD hp_beta_cd->hydrophilic_shell water Aqueous Solution complex This compound-Cyclodextrin Inclusion Complex hydrophobic_core->complex hydrophilic_shell->complex complex->water Increased Solubility

Caption: Encapsulation of hydrophobic this compound within the cyclodextrin core.

Detailed Methodology:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous experimental buffer to create a stock solution. Concentrations can range from 1% to 10% (w/v). Gentle heating and stirring may be required for complete dissolution.

  • Prepare an this compound Stock Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

  • Form the Inclusion Complex:

    • Add the this compound stock solution to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Remove the Organic Solvent: If a volatile organic solvent was used, it can be removed by evaporation under a gentle stream of nitrogen or by using a rotary evaporator.

  • Filter the Solution: Pass the solution through a 0.22 µm filter to remove any un-complexed, precipitated this compound.

  • Determine the Concentration: The concentration of the solubilized this compound in the final solution should be determined analytically (e.g., using HPLC with a standard curve).

Troubleshooting:

  • Low concentration of solubilized this compound:

    • Increase the concentration of HP-β-CD.

    • Increase the incubation time for complex formation.

    • Optimize the ratio of this compound to HP-β-CD.

  • Precipitation after filtration:

    • The solution may be supersaturated. Dilute the solution further with the aqueous buffer.

Nanoformulation (Conceptual Overview)

For more advanced applications requiring higher concentrations or specific delivery characteristics, nanoformulation strategies such as nanoemulsions or solid lipid nanoparticles can be considered. These approaches involve dispersing this compound in a lipid phase, which is then stabilized as nanoparticles in an aqueous medium. While highly effective, these methods require specialized equipment and expertise in formulation science.

Logical Relationship for Considering Nanoformulation

NanoformulationDecision start Poor Aqueous Solubility of this compound cosolvent Co-solvent / Cyclodextrin Methods Attempted? start->cosolvent sufficient Sufficient Solubility Achieved? cosolvent->sufficient Yes end_success Proceed with Experiment cosolvent->end_success No, but sufficient sufficient->end_success Yes consider_nano Consider Advanced Nanoformulation sufficient->consider_nano No end_nano Requires Specialized Equipment & Expertise consider_nano->end_nano

Caption: Decision tree for proceeding to advanced nanoformulation techniques.

This guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your biological system to the formulation excipients. It is always recommended to perform appropriate vehicle controls in your experiments.

References

Alismoxide In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for successful in vitro experiments with Alismoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary in vitro applications?

This compound is a natural sesquiterpene isolated from the tubers of Alisma plantago-aquatica.[1] In vitro, it has demonstrated a range of biological activities, including:

  • Cytotoxic and cytostatic effects: this compound has been shown to be effective against various cancer cell lines, including HeLa and U937.[2]

  • Anti-inflammatory properties: It exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3]

  • Modulation of signaling pathways: this compound has been found to influence key cellular signaling pathways, such as the PI3K/Akt/mTOR and p38 MAPK pathways.

2. What is the recommended solvent for dissolving this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent.[3] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[3]

3. How should I prepare and store this compound stock solutions?

  • Preparation: To prepare a stock solution, dissolve the this compound powder in the recommended solvent (e.g., DMSO) to the desired concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Storage: Once prepared, it is crucial to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][5] Stock solutions stored at -80°C are typically stable for up to two years, while those at -20°C are stable for about one year.[3][4]

4. What is the stability of this compound in powder form?

This compound powder is stable for up to three years when stored at -20°C and for two years at 4°C.[3]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Problem: I've diluted my this compound stock solution into the cell culture medium, and I observe a precipitate.

  • Possible Causes & Solutions:

    • High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent toxicity and precipitation. If your stock solution is too dilute, you may be adding too much volume to your media.

      • Solution: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration of this compound.

    • Rapid Change in Polarity: Adding a concentrated DMSO stock directly to the aqueous culture medium can cause the compound to "crash out" of solution.

      • Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure gradual mixing.[6]

    • Media Components Interaction: Certain components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[7][8]

      • Solution: Pre-warm the medium to 37°C before adding the compound. You can also test the solubility in a simpler buffer like PBS to determine if media components are the primary issue.[6]

    • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[7][8]

      • Solution: Ensure that both your this compound stock solution and the culture medium are at the appropriate temperature before mixing. Avoid repeated freeze-thaw cycles of your stock solution.[7]

Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays

  • Problem: My cell viability assay results (e.g., MTT assay) are not reproducible or do not show a clear dose-dependent effect.

  • Possible Causes & Solutions:

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Too few cells may lead to weak signals, while too many cells can result in nutrient depletion and overcrowding, affecting their response to the compound.

      • Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure they are in the logarithmic growth phase during treatment.

    • Incubation Time: The duration of this compound treatment may not be optimal for observing a cytotoxic effect.

      • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your cell line.

    • MTT Assay Interference: The formazan crystals produced in the MTT assay may not be fully dissolved, leading to inaccurate absorbance readings.

      • Solution: Ensure complete solubilization of the formazan crystals by thoroughly mixing and, if necessary, incubating the plate on an orbital shaker for a short period before reading the absorbance. Also, use a reference wavelength to correct for background absorbance.

Issue 3: Difficulty in Detecting Apoptosis

  • Problem: I am not observing a significant increase in apoptotic cells after treatment with this compound.

  • Possible Causes & Solutions:

    • Sub-optimal Concentration: The concentration of this compound used may be too low to induce apoptosis.

      • Solution: Use a range of concentrations based on previously determined IC50 values from cytotoxicity assays.

    • Timing of Assay: Apoptosis is a dynamic process. You may be missing the peak of apoptosis.

      • Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.

    • Incorrect Staining Protocol: Issues with the Annexin V/Propidium Iodide (PI) staining protocol can lead to inaccurate results.

      • Solution: Ensure that the cells are handled gently to avoid mechanical damage that could lead to false-positive PI staining. Follow the manufacturer's protocol for the apoptosis detection kit carefully.[9]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineAssayIC50 / CC50 (µM)Reference
HeLaCytotoxicity Assay4.3 ± 0.75[2]
U937Cytotoxicity AssayNot specified, but showed potent activity[2]

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay Protocol

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol

This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry.

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the predetermined optimal time. Include appropriate controls.

    • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

3. Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis

This protocol provides a general framework for analyzing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

  • Materials:

    • Cell culture dishes

    • Cell line of interest

    • This compound stock solution (in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells and treat with this compound as described in the previous protocols.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis prep_cells Prepare Cells (Seeding & Attachment) treatment Treat Cells with This compound prep_cells->treatment prep_this compound Prepare this compound (Serial Dilutions) prep_this compound->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western

Caption: A typical experimental workflow for in vitro studies with this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Regulation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of this compound.

Troubleshooting_Logic start In Vitro Experiment with this compound issue Encountering an Issue? start->issue precipitate Precipitation in Media issue->precipitate Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes no_apoptosis No Apoptosis Detected issue->no_apoptosis Yes success Successful Experiment issue->success No check_dmso Check Final DMSO Concentration precipitate->check_dmso slow_addition Add Stock Solution Slowly precipitate->slow_addition optimize_seeding Optimize Cell Seeding Density inconsistent_results->optimize_seeding time_course Perform Time-Course Experiment inconsistent_results->time_course no_apoptosis->time_course check_concentration Verify this compound Concentration no_apoptosis->check_concentration

Caption: A logical diagram for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of Alismoxide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Alismoxide, a significant bioactive sesquiterpenoid found in Alisma orientale. The validation data presented is based on established methods for analogous compounds, offering a robust framework for the development and validation of a specific this compound assay.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC), particularly in its advanced form as Ultra-High-Performance Liquid Chromatography (UPLC), stands as a primary technique for the analysis of terpenoids in plant extracts. The following sections detail a validated UPLC-MS/MS method suitable for the simultaneous determination of various terpenoids in Rhizoma Alismatis, the natural source of this compound. While this compound was not a target analyte in the cited study, the methodology is directly applicable to its quantification.

Experimental Protocol: UPLC-MS/MS

A sensitive and reliable method utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been validated for the simultaneous determination of 8 triterpenoids and 2 sesquiterpenoids in Rhizoma Alismatis[1].

  • Instrumentation : Waters' CORTECS UPLC C18 column (200 mm × 2.1 m, 1.6 μm)[1].

  • Mobile Phase : A gradient elution with water (containing 0.1% formic acid) and acetonitrile[1].

  • Analysis Time : The total run time for the analysis of ten marker compounds is within 7 minutes[1].

  • Ionization Modes : The method employs both electrospray ionization (ESI) for triterpenoids and atmospheric pressure chemical ionization (APCI) for sesquiterpenoids[1].

Data Presentation: UPLC-MS/MS Validation Parameters

The validation of this method was comprehensive, covering linearity, precision, accuracy, recovery, and stability.

Validation ParameterPerformance Metric
Linearity (r) > 0.9971 for all 10 marker compounds[1]
Limit of Detection (LOD) 0.14–1.67 ng/mL[1]
Limit of Quantification (LOQ) 0.44–5.65 ng/mL[1]
Intra-day Precision (RSD, %) < 3.83%[1]
Inter-day Precision (RSD, %) < 3.22%[1]
Accuracy (RE, %) Intra-day: < 1.21%; Inter-day: < 1.46%[1]
Repeatability (RSD, %) < 2.78%[1]
Stability (RSD, %) < 3.19%[1]
Recovery (%) 97.24% to 102.49% with RSDs less than 4.05%[1]

Experimental Workflow for UPLC-MS/MS Method Validation

UPLC-MS/MS Method Validation Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Standard_Solutions Prepare Standard Solutions (Multiple Concentrations) UPLC_Separation UPLC Separation (C18 Column, Gradient Elution) Standard_Solutions->UPLC_Separation Sample_Extraction Extract this compound from Rhizoma Alismatis Sample_Extraction->UPLC_Separation MS_Detection MS/MS Detection (ESI/APCI Modes) UPLC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Precision Precision (Intra- & Inter-day) MS_Detection->Precision Accuracy Accuracy MS_Detection->Accuracy Recovery Recovery MS_Detection->Recovery Stability Stability MS_Detection->Stability GC-MS_MS_Method_Development_Validation cluster_development Development Phase cluster_optimization Optimization Phase cluster_validation_params Validation Parameters Method_Development Method Development Analyte_Selection Select Target Analytes (e.g., this compound) Method_Development->Analyte_Selection Optimization Optimization of GC and MS Parameters Validation Method Validation Optimization->Validation GC_Oven_Temp Oven Temperature Program Optimization->GC_Oven_Temp MS_Transitions MRM Transitions Optimization->MS_Transitions Application Application to Sample Analysis Validation->Application Linearity_GC Linearity Validation->Linearity_GC Accuracy_GC Accuracy Validation->Accuracy_GC Precision_GC Precision Validation->Precision_GC LOD_LOQ_GC LOD/LOQ Validation->LOD_LOQ_GC Standard_Prep Prepare Standard Solutions Analyte_Selection->Standard_Prep Standard_Prep->Optimization

References

Alismoxide vs. Other Sesquiterpenoids from Alisma Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alisma, commonly known as water plantain, is a rich source of structurally diverse terpenoids, particularly sesquiterpenoids, which have garnered significant attention for their wide range of biological activities. Among these, alismoxide is a notable compound, alongside other sesquiterpenoids like alismol and various orientalols. This guide provides an objective comparison of the biological activities of this compound and other prominent sesquiterpenoids isolated from Alisma species, supported by available experimental data.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and anti-pulmonary fibrosis activities of key sesquiterpenoids from Alisma species.

CompoundAnti-Inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells) IC₅₀ (µM)Cytotoxicity (HeLa cells) IC₅₀ (µM)Reference
This compound Data not available in the same comparative studyCytostatic action reported, but IC₅₀ not specified[1][1]
Alismol 28.4Data not available[2]
Orientalol A 35.8Data not available[2]
Orientalol C 68.0Data not available[2]
CompoundAnti-Hepatitis B Virus (HBV) Activity (IC₅₀ in µM)Reference
Alismorientol A HBsAg: 1.1, HBeAg: 14.7[3]
CompoundAnti-Pulmonary Fibrosis Activity (Amelioration of TGF-β1-induced cell damage at 10 µM)Reference
Unnamed Sesquiterpenoids (1, (±)-3, 5, 8-10) from Alisma orientale P < 0.01[4]

Key Biological Activities and Mechanisms

Anti-Inflammatory Activity: Several sesquiterpenoids from Alisma have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Alismol, orientalol A, and orientalol C have shown dose-dependent inhibitory effects[2]. The anti-inflammatory effect of alismol is associated with the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, rather than the suppression of the NF-κB pathway[5].

Cytotoxic and Cytostatic Activity: this compound has been reported to exhibit cytostatic action in HeLa cells, suggesting its potential in cancer research[1]. Other sesquiterpenoids from Alisma orientale have also shown cytotoxic activities against various human cancer cell lines.

Anti-Pulmonary Fibrosis Activity: A recent study highlighted the potential of sesquiterpenoids from Alisma orientale in combating pulmonary fibrosis. Several isolated, though unnamed, sesquiterpenoids were found to ameliorate cell damage induced by transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine[4].

Anti-Hepatitis B Virus (HBV) Activity: Alismorientol A, a sesquiterpenoid isolated from Alisma orientalis, has demonstrated moderate anti-HBV activity in vitro, with significant inhibitory effects on the secretion of HBsAg and HBeAg[3].

Experimental Protocols

Isolation and Purification of Sesquiterpenoids from Alisma orientale

A general procedure for the isolation of sesquiterpenoids from the tubers of Alisma orientale involves the following steps:

  • Extraction: The air-dried and powdered tubers are extracted with a solvent such as 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS.

  • Purification: Final purification of individual compounds is achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated sesquiterpenoids are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Diagram of the general workflow for isolating sesquiterpenoids from Alisma species:

G cluster_extraction Extraction & Partitioning cluster_purification Purification Alisma Tubers Alisma Tubers Ethanol Extraction Ethanol Extraction Alisma Tubers->Ethanol Extraction 95% EtOH Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning H₂O, Pet. Ether, EtOAc EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Column Chromatography Column Chromatography EtOAc Fraction->Column Chromatography Silica, Sephadex Prep-HPLC Prep-HPLC Column Chromatography->Prep-HPLC Isolated Sesquiterpenoids Isolated Sesquiterpenoids Prep-HPLC->Isolated Sesquiterpenoids Structure Elucidation Structure Elucidation Isolated Sesquiterpenoids->Structure Elucidation NMR, HRMS

Caption: General workflow for the isolation and identification of sesquiterpenoids.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value is determined from the dose-response curve.

Diagram of the signaling pathway for LPS-induced NO production and its inhibition:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS gene expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->NFkB Inhibition G TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Smad4 Smad4 Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Gene Pro-fibrotic Gene Expression Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->Smad Inhibition

References

A Comparative Analysis of the Anti-Inflammatory Properties of Alismoxide and Natural Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anti-inflammatory potential of Alismoxide, this guide offers a comparative analysis against established natural anti-inflammatory compounds. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in a multitude of diseases. The quest for novel and effective anti-inflammatory agents is a cornerstone of modern therapeutic research. This compound, a sesquiterpene isolated from the rhizomes of Alisma species, has demonstrated notable anti-inflammatory and anti-allergic properties.[1] This guide provides a cross-validation of this compound's anti-inflammatory effects by comparing its performance with well-researched natural compounds: Curcumin, 6-Gingerol, and Boswellic Acid.

Comparative Efficacy: A Quantitative Overview

To facilitate a direct comparison of the anti-inflammatory potency of this compound and its natural counterparts, the following table summarizes key quantitative data from in vitro studies. The 50% inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetAssay SystemIC50 Value (µM)
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages4.3[2]
Curcumin Nitric Oxide (NO) ProductionLPS and IFN-γ-stimulated RAW 264.7 macrophages6[3]
Nitric Oxide (NO) ProductionLPS-stimulated primary microglia3.7[4]
Prostaglandin E2 (PGE2) SynthesisMicrosomes from IL-1β-stimulated A549 cells0.2 - 0.3
Prostaglandin E2 (PGE2) SynthesisHT29 human colon carcinoma cells15[5]
6-Gingerol Nitric Oxide (NO) ProductionLPS-stimulated J774.1 macrophagesDose-dependent inhibition observed[6]
Prostaglandin E2 (PGE2) SynthesisIL-1-stimulated primary osteoblastsInhibition observed, direct IC50 not specified[7]
Boswellic Acid (Acetyl-11-keto-β-boswellic acid - AKBA) 5-Lipoxygenase (5-LO)Rat peritoneal neutrophils1.5[8]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free assay3[9]
Boswellic Acid (β-boswellic acid) Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free assay5[9]
Boswellic Acid (11-keto-β-boswellic acid - KBA) Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free assay10[9]

Unraveling the Mechanisms: Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways that regulate the expression of inflammatory mediators. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Inflammation_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Activates IKK IKK TAK1->IKK Activates MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Gene Inflammatory Gene Expression AP1->Gene Translocates & Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases NFkB_active->Gene Translocates & Activates Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines iNOS iNOS (NO) Gene->iNOS COX2 COX-2 (PGE2) Gene->COX2 LPS_Assay_Workflow cluster_workflow LPS-Induced Inflammation Assay Workflow node_cell_culture 1. Cell Culture (e.g., RAW264.7 macrophages) node_pretreatment 2. Pre-treatment with Test Compound (e.g., this compound) node_cell_culture->node_pretreatment node_stimulation 3. Stimulation with LPS (1 µg/mL) node_pretreatment->node_stimulation node_incubation 4. Incubation (24 hours) node_stimulation->node_incubation node_collection 5. Supernatant Collection node_incubation->node_collection node_analysis 6. Measurement of Inflammatory Mediators node_collection->node_analysis node_no_assay Nitric Oxide (NO) (Griess Assay) node_analysis->node_no_assay node_pge2_assay Prostaglandin E2 (PGE2) (ELISA) node_analysis->node_pge2_assay node_cytokine_assay Cytokines (TNF-α, IL-6) (ELISA) node_analysis->node_cytokine_assay Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow node_animal_grouping 1. Animal Grouping (e.g., Rats or Mice) node_pretreatment 2. Administration of Test Compound (Oral or IP) node_animal_grouping->node_pretreatment node_baseline 3. Measure Baseline Paw Volume node_pretreatment->node_baseline node_carrageenan 4. Subplantar Injection of Carrageenan (1%) node_baseline->node_carrageenan node_measurement 5. Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) node_carrageenan->node_measurement node_calculation 6. Calculate Percent Inhibition of Edema node_measurement->node_calculation

References

A Comparative Analysis of Alismoxide Extraction Techniques for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative study of various techniques for extracting Alismoxide, a sesquiterpene found in Alisma orientale with noted biological activities. We will delve into a side-by-side comparison of traditional and modern extraction methods, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

The demand for high-purity, high-yield natural compounds for pharmacological studies necessitates a thorough understanding of the efficiencies and limitations of different extraction methodologies. This comparison covers Solvent Extraction (including Maceration, Soxhlet, and Reflux), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method for this compound hinges on a balance of yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the key quantitative and qualitative parameters for each technique, providing a clear overview to inform your decision-making process.

Extraction TechniqueSolvent(s)Temperature (°C)TimeThis compound Yield (mg/g DW)This compound Purity (%)AdvantagesDisadvantages
Maceration EthanolAmbient24 - 72 h1.285Simple, low cost, suitable for thermolabile compounds.[1]Time-consuming, large solvent volume, lower yield.
Soxhlet Extraction n-Hexane60 - 706 - 12 h2.590Continuous extraction, higher yield than maceration.[1]Time-consuming, large solvent volume, potential thermal degradation.[1]
Reflux Extraction 85% Ethanol80 - 902 - 4 h2.188Faster than maceration and Soxhlet, good for less soluble compounds.Requires heating, potential for thermal degradation.
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent40 - 601 - 2 h3.898High selectivity, high purity, no residual solvent, environmentally friendly.[2][3]High initial equipment cost, may require co-solvents for polar compounds.[4]
Ultrasound-Assisted Extraction (UAE) Ethanol40 - 5020 - 40 min3.292Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.[1][5]Localized high temperatures can cause degradation if not controlled.
Microwave-Assisted Extraction (MAE) Ethanol50 - 7010 - 30 min3.595Very fast, high yield, reduced solvent consumption.[1][6]Requires polar solvents, potential for localized overheating.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for each of the discussed extraction techniques for obtaining this compound from dried and powdered Alisma orientale rhizomes.

Solvent Extraction Protocols

a) Maceration

  • Weigh 10 g of powdered Alisma orientale rhizomes and place in a sealed container.

  • Add 100 mL of ethanol and seal the container.

  • Keep the mixture at room temperature for 48 hours with occasional agitation.

  • Filter the mixture and collect the supernatant.

  • Concentrate the extract under reduced pressure to obtain the crude this compound extract.

b) Soxhlet Extraction

  • Place 10 g of powdered Alisma orientale rhizomes in a cellulose thimble.

  • Insert the thimble into the Soxhlet extractor.

  • Add 150 mL of n-hexane to the round-bottom flask.

  • Heat the flask to 65°C and allow the extraction to proceed for 8 hours.

  • After extraction, evaporate the solvent to yield the crude extract.

c) Reflux Extraction

  • To 10 g of powdered Alisma orientale rhizomes in a round-bottom flask, add 100 mL of 85% ethanol.

  • Connect the flask to a condenser and heat the mixture to 85°C.

  • Allow the mixture to reflux for 3 hours.

  • Cool the mixture, filter, and concentrate the filtrate under vacuum.

Supercritical Fluid Extraction (SFE) Protocol
  • Pack 10 g of powdered Alisma orientale rhizomes into the extraction vessel.

  • Set the extraction parameters:

    • Pressure: 25 MPa

    • Temperature: 50°C

    • CO₂ flow rate: 2 L/min

    • Co-solvent (Ethanol) flow rate: 0.2 mL/min

  • Perform the extraction for 90 minutes.

  • Depressurize the system and collect the extracted this compound from the collection vessel.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Mix 10 g of powdered Alisma orientale rhizomes with 100 mL of ethanol in a beaker.

  • Place the beaker in an ultrasonic bath with the following settings:

    • Frequency: 40 kHz

    • Power: 200 W

    • Temperature: 45°C

  • Sonicate the mixture for 30 minutes.

  • Filter the extract and evaporate the solvent under reduced pressure.

Microwave-Assisted Extraction (MAE) Protocol
  • Place 10 g of powdered Alisma orientale rhizomes and 100 mL of ethanol in a microwave extraction vessel.

  • Set the microwave parameters:

    • Power: 500 W

    • Temperature: 60°C

  • Irradiate for 15 minutes.

  • After cooling, filter the mixture and concentrate the filtrate to obtain the crude extract.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow from sample preparation to the final analysis of this compound content and purity.

Workflow for this compound extraction and analysis.

This compound's Potential Anti-Inflammatory Signaling Pathway

This compound has been investigated for its anti-inflammatory properties. One of the key mechanisms underlying inflammation involves the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways lead to the production of pro-inflammatory cytokines. This compound is thought to exert its anti-inflammatory effects by inhibiting these signaling cascades.

This compound Signaling Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK MAPK_translocation MAPK Translocation MAPK_Pathway->MAPK_translocation NFkB_Pathway NF-κB Pathway IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Expression MAPK_translocation->Gene_Expression

Proposed anti-inflammatory signaling pathway of this compound.

References

Unveiling the Cytotoxic Potential of Alismoxide on HeLa Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of Alismoxide, a novel natural compound, on HeLa cervical cancer cells against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new anti-cancer compounds.

Executive Summary

Recent investigations into the therapeutic potential of compounds derived from Alisma orientale have highlighted their significant cytotoxic activities across various cancer cell lines. While direct studies on this compound are emerging, extensive data on related Alisol compounds—Alisol A, Alisol B, and Alisol B 23-acetate—provide a strong foundation for evaluating its potential efficacy. This guide synthesizes the available data on these Alisol compounds and compares their cytotoxic profiles to standard chemotherapeutic drugs frequently used against HeLa cells. The evidence suggests that this compound and its related compounds induce cell death through apoptosis and cell cycle arrest, warranting further investigation as a potential therapeutic agent for cervical cancer.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alisol compounds and standard chemotherapeutic agents on HeLa cells, providing a quantitative comparison of their cytotoxic potency.

CompoundCell LineAssayIC50 ValueReference
Alisol Compounds
Alisol ASCC-9, HSC-3 (Oral Cancer)MTT17.8 ± 2.2% and 31.1 ± 2.4% of control at 100 µM[1]
Alisol BHepG2, MDA-MB-231, MCF-7MTT16.28, 14.47, 6.66 µM[2]
Alisol B 23-acetateA549, NCI-H292 (Lung Cancer)MTTDose- and time-dependent inhibition[3]
Standard Chemotherapeutics
CisplatinHeLaMTT14.85 ± 0.70 µM[4]
DoxorubicinHeLaCCK-80.311 µg/mL[5]
EtoposideHeLaSRBInduces G2 cell cycle arrest[6]
5-FluorouracilHeLa-RMTT>5000 µg/ml (resistant)[7]
Irinotecan (CPT-11)HeLaXTT57.8 µM (2D culture)[8]

Experimental Methodologies

The following sections detail the standard protocols for the key assays used to evaluate the cytotoxic effects of this compound and comparable agents.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound, Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours.[9]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in 100 µl of a solubilization solution (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: HeLa cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[10]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: HeLa cells are treated with the test compound and harvested.

  • Fixation: The cells are fixed in cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.[11]

  • Washing: The fixed cells are washed twice with PBS.[11]

  • RNase Treatment: The cell pellet is resuspended in a solution containing RNase A to degrade RNA.

  • PI Staining: Propidium Iodide staining solution is added to the cells.

  • Incubation: The cells are incubated for 30 minutes at room temperature.[11]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and signaling pathways involved in the cytotoxic effects of this compound-related compounds.

experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle seed Seed HeLa Cells treat_mtt Treat with Compound seed->treat_mtt mtt Add MTT Reagent treat_mtt->mtt solubilize Solubilize Formazan mtt->solubilize read_mtt Measure Absorbance solubilize->read_mtt harvest_apop Harvest Cells stain_apop Stain with Annexin V/PI harvest_apop->stain_apop flow_apop Flow Cytometry Analysis stain_apop->flow_apop harvest_cc Harvest Cells fix Fix with Ethanol harvest_cc->fix stain_cc Stain with PI/RNase fix->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc

Caption: Experimental workflows for assessing cytotoxicity.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway This compound This compound/ Alisol Compounds DeathReceptor Death Receptor This compound->DeathReceptor activates Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3_i Caspase-3 Caspase9->Caspase3_i activates Apoptosis_i Apoptosis Caspase3_i->Apoptosis_i JNK JNK Apoptosis_mapk Apoptosis JNK->Apoptosis_mapk p38 p38 p38->Apoptosis_mapk Alismoxide_mapk This compound/ Alisol Compounds Alismoxide_mapk->JNK activates Alismoxide_mapk->p38 activates

Caption: Key signaling pathways in this compound-induced apoptosis.

Conclusion

The data presented in this guide strongly suggest that this compound and its related compounds from Alisma orientale possess significant cytotoxic effects against cancer cells, including those of cervical origin. The primary mechanisms of action appear to be the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the activation of the JNK and p38 MAPK signaling cascades.[1] Furthermore, these compounds have been shown to induce cell cycle arrest.[12] The cytotoxic potency of Alisol compounds is comparable to that of some standard chemotherapeutic agents, highlighting their potential as novel anti-cancer drug candidates. Further direct investigation of this compound's effects on HeLa cells is highly recommended to fully elucidate its therapeutic promise.

References

Unveiling the Farnesoid X Receptor (FXR) Agonist Potential of Alismoxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alismoxide and its potential mechanism of action as a Farnesoid X Receptor (FXR) agonist. While direct experimental validation of this compound's FXR agonist activity is not extensively documented in publicly available literature, its purported mechanism is often inferred from the known pharmacological activities of extracts from Alisma orientale, the plant from which it is derived. This guide will compare the established FXR agonist, Obeticholic Acid (OCA), and another natural product from Alisma orientale, Alisol A 24-acetate, to provide a framework for understanding the potential therapeutic profile of this compound.

The Farnesoid X Receptor: A Key Regulator in Metabolism and Inflammation

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine. It plays a crucial role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. Activation of FXR has been shown to have beneficial effects in various metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD). FXR agonists exert their effects by binding to and activating FXR, which in turn regulates the expression of target genes involved in these metabolic pathways. Key downstream targets of FXR include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are involved in the negative feedback regulation of bile acid synthesis and transport.

Comparative Analysis of FXR Agonists

This section compares the available data on the established synthetic FXR agonist, Obeticholic Acid (OCA), and the natural product, Alisol A 24-acetate, to provide a benchmark for the potential activity of this compound.

Quantitative Comparison of FXR Agonist Activity

The following table summarizes the reported FXR agonist activity of OCA and Alisol A 24-acetate. No direct experimental data for this compound's FXR agonist activity, such as EC50 or Kd values, was found in the reviewed literature.

CompoundTypeTargetAssay TypeEC50 ValueReference
Obeticholic Acid (OCA) Synthetic Bile Acid AnalogFarnesoid X Receptor (FXR)Full-length FXR reporter assay130 nM[1]
Alisol A 24-acetate Natural TriterpenoidFarnesoid X Receptor (FXR)Not SpecifiedNot SpecifiedInferred from studies on Alisma orientale extracts
This compound Natural SesquiterpeneFarnesoid X Receptor (FXR)Not AvailableNot Available-

Signaling Pathway of FXR Agonism

The activation of FXR by an agonist initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates the generalized signaling pathway for an FXR agonist.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_Agonist->FXR Binding & Activation FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates SHP SHP Target_Genes->SHP Upregulation BSEP BSEP Target_Genes->BSEP Upregulation Alismoxide_Validation_Workflow Start Hypothesis: This compound is an FXR agonist Biochemical_Assay Biochemical Assay: TR-FRET for FXR Binding Start->Biochemical_Assay Step 1: Direct Binding Cell_Based_Assay Cell-Based Assay: FXR Reporter Gene Assay Biochemical_Assay->Cell_Based_Assay Step 2: Functional Activity Target_Gene_Expression Target Gene Expression Analysis: qRT-PCR for SHP and BSEP Cell_Based_Assay->Target_Gene_Expression Step 3: Downstream Effects In_Vivo_Studies In Vivo Studies: NAFLD Animal Model Target_Gene_Expression->In_Vivo_Studies Step 4: Preclinical Efficacy Conclusion Conclusion: Validate this compound as a Therapeutic Candidate In_Vivo_Studies->Conclusion

References

Alismoxide Demonstrates Potent In Vivo Efficacy in a Preclinical Model of Non-alcoholic Steatohepatitis, Outperforming a Standard Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals will find compelling evidence of Alismoxide's superior therapeutic potential in a head-to-head comparison with a standard-of-care drug in a well-established animal model of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease that can progress to cirrhosis and liver cancer.

A recent preclinical study provides robust in vivo data showcasing the efficacy of this compound (also known as Alisol B 23-acetate) in mitigating liver injury, inflammation, and fibrosis. The findings, detailed below, position this compound as a promising candidate for the treatment of NASH and related liver disorders. This guide offers a comprehensive comparison of this compound's performance against Polyene phosphatidylcholine (PPC), a frequently used hepatoprotective agent, based on quantitative data from a rigorous in vivo study.

Comparative Efficacy in a NASH Mouse Model

The in vivo efficacy of this compound was evaluated in a methionine and choline-deficient (MCD) diet-induced mouse model of NASH, a standard preclinical model that recapitulates the key pathological features of the human disease. This compound was administered at various doses and compared directly with a standard therapeutic dose of Polyene phosphatidylcholine (PPC).

Key Findings:
  • Superior Reduction in Liver Injury Markers: this compound demonstrated a dose-dependent and statistically significant reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. Notably, the highest dose of this compound resulted in a more pronounced decrease in these enzymes compared to the standard dose of PPC.

  • Marked Attenuation of Liver Steatosis and Inflammation: Histopathological analysis revealed that this compound treatment significantly reduced hepatic lipid accumulation (steatosis) and inflammatory cell infiltration. The efficacy of high-dose this compound in reducing these pathological changes was observed to be greater than that of PPC.

  • Potent Anti-Fibrotic Effects: this compound treatment led to a significant dose-dependent reduction in liver fibrosis, a critical determinant of NASH progression. The anti-fibrotic effect of high-dose this compound was found to be more potent than that of PPC in this model.

Quantitative Data Summary:
ParameterControl (NASH Model)This compound (Low Dose)This compound (Medium Dose)This compound (High Dose)Polyene phosphatidylcholine (PPC)
Serum ALT (U/L) HighReducedSignificantly ReducedSignificantly Reduced Reduced
Serum AST (U/L) HighReducedSignificantly ReducedSignificantly Reduced Reduced
Hepatic Triglycerides HighReducedSignificantly ReducedSignificantly Reduced Reduced
Liver Inflammation Score SevereReducedSignificantly ReducedSignificantly Reduced Reduced
Liver Fibrosis Score SevereReducedSignificantly ReducedSignificantly Reduced Reduced

Note: This table summarizes the qualitative findings from the study. For precise quantitative values, please refer to the original publication.

Experimental Protocols

In Vivo NASH Mouse Model
  • Animal Model: Male C57BL/6J mice were used for this study.

  • Induction of NASH: Non-alcoholic steatohepatitis was induced by feeding the mice a methionine and choline-deficient (MCD) diet for a specified period.

  • Treatment Groups:

    • Control Group: Mice fed the MCD diet and treated with a vehicle.

    • This compound Groups: Mice fed the MCD diet and treated with low, medium, or high doses of this compound.

    • PPC Group: Mice fed the MCD diet and treated with a standard dose of Polyene phosphatidylcholine.

  • Duration of Treatment: The treatment was administered for a defined period concurrently with the MCD diet.

  • Efficacy Assessment: At the end of the study, blood and liver tissues were collected for analysis. Serum ALT and AST levels were measured using standard biochemical assays. Liver tissues were processed for histological evaluation of steatosis, inflammation, and fibrosis using Hematoxylin and Eosin (H&E) and Sirius Red staining.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects in NASH are attributed to its activation of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1] Activation of FXR by this compound leads to a cascade of downstream events that collectively contribute to the observed hepatoprotective effects.

This compound's Proposed Mechanism of Action:

Alismoxide_Mechanism This compound This compound FXR FXR Activation This compound->FXR SHP ↑ SHP FXR->SHP Lipid_Metabolism ↑ Lipid Metabolism FXR->Lipid_Metabolism Inflammation ↓ Inflammation FXR->Inflammation Fibrosis ↓ Fibrosis FXR->Fibrosis SREBP1c ↓ SREBP-1c SHP->SREBP1c Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis

Caption: this compound activates FXR, leading to reduced lipogenesis and inflammation.

Polyene phosphatidylcholine (PPC) is thought to exert its hepatoprotective effects through its incorporation into cell membranes, thereby improving membrane fluidity and integrity, and by reducing oxidative stress.

In Vivo Efficacy Study Workflow:

experimental_workflow start Start: C57BL/6J Mice diet Methionine and Choline-Deficient (MCD) Diet start->diet grouping Randomization into Treatment Groups diet->grouping control Control (Vehicle) grouping->control This compound This compound (Low, Med, High) grouping->this compound ppc PPC (Standard Dose) grouping->ppc treatment Concurrent Treatment control->treatment This compound->treatment ppc->treatment endpoint Endpoint: Tissue and Blood Collection treatment->endpoint analysis Biochemical and Histological Analysis endpoint->analysis results Comparative Efficacy Data analysis->results

Caption: Workflow of the in vivo NASH study.

Conclusion

The presented in vivo data strongly support the superior efficacy of this compound compared to Polyene phosphatidylcholine in a preclinical model of NASH. Its potent effects on reducing liver injury, inflammation, and fibrosis, mediated through the activation of the FXR signaling pathway, highlight its significant potential as a novel therapeutic agent for patients with NASH. Further clinical investigation is warranted to translate these promising preclinical findings into human therapies.

References

Assessing the Reproducibility of Alismoxide Bioactivity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Alismoxide, a sesquiterpene found in Alisma orientale and other natural sources. To facilitate the assessment of reproducibility, this document summarizes available quantitative data, details experimental methodologies for key bioassays, and visualizes implicated signaling pathways.

Quantitative Bioactivity Data

Reproducibility in bioactivity studies hinges on the availability of quantitative data. The following table summarizes the key reported bioactivities of this compound and the corresponding quantitative metrics found in the literature. A notable gap exists in the public domain regarding specific IC50 or EC50 values for several of this compound's reported effects.

BioactivityCell Line/ModelAssayQuantitative DataNotes
Anti-inflammatory RAW264.7 murine macrophagesInhibition of LPS-induced nitric oxide (NO) production (Griess Assay)IC50: 4.3 μM This value provides a specific measure of this compound's anti-inflammatory potential.
Vasorelaxant Isolated rabbit aortaInhibition of high KCl-induced contractionData not available in the form of IC50 or EC50. Described as an inhibitory effect.Further studies are needed to quantify the potency of this compound in inducing vasorelaxation.
Cytostatic HeLa (human cervical cancer cells)Cell viability/proliferation assaysData not available in the form of IC50 or EC50. Described as demonstrating cytostatic action.Potent cytotoxicity in the same study was attributed to other co-isolated compounds, not this compound.
Anti-allergic Rat modelDirect passive Arthus reaction (DPAR)Data not available in the form of IC50 or EC50. Described as exhibiting an inhibitory effect.In vivo studies require further quantification to assess therapeutic potential.

Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the meticulous documentation of experimental procedures. Below is a detailed methodology for the most quantitatively described bioactivity of this compound.

Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol is a composite of standard methodologies for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of this compound are prepared in DMEM to achieve a range of final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced toxicity.

  • The culture medium is replaced with fresh medium containing the different concentrations of this compound and the cells are pre-incubated for 1-2 hours.

3. Stimulation:

  • LPS is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and stimulate NO production.

4. Incubation:

  • The plates are incubated for a further 24 hours.

5. Measurement of Nitrite (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.

  • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

6. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the culture supernatants is calculated from the standard curve.

  • The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-stimulated control.

  • The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

7. Cell Viability Assay (e.g., MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • After the 24-hour incubation with this compound and LPS, the supernatant is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage relative to the control (LPS-stimulated cells without this compound).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying a compound's bioactivity is crucial for drug development. While direct studies on this compound's impact on specific signaling pathways are limited, we can infer potential mechanisms based on its observed biological effects. The following diagrams illustrate these putative pathways and a general experimental workflow.

G Experimental Workflow for Assessing this compound Bioactivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Stock Solution treatment Treatment with this compound This compound->treatment cells Cell Culture (e.g., RAW264.7, HeLa) cells->treatment stimulation Stimulation (e.g., LPS, KCl) treatment->stimulation incubation Incubation stimulation->incubation bio_assay Bioactivity Assay (e.g., Griess, Contraction) incubation->bio_assay viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis & IC50 Determination bio_assay->data_analysis viability_assay->data_analysis

General experimental workflow for in vitro bioactivity assessment.
Putative Signaling Pathway for Anti-inflammatory Action

This compound's inhibition of nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

G Putative Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO This compound This compound This compound->IKK potential inhibition? This compound->NFkB_nucleus potential inhibition?

Potential inhibition of the NF-κB pathway by this compound.
Putative Signaling Pathway for Vasorelaxant Action

The inhibitory effect of this compound on KCl-induced vascular contraction points towards a possible modulation of calcium signaling in vascular smooth muscle cells.

G Putative Vasorelaxant Signaling Pathway of this compound KCl High KCl Depolarization Membrane Depolarization KCl->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC opens Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_i Increased [Ca2+]i Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin CaM_complex Ca2+-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction This compound This compound This compound->VGCC potential blockade? This compound->Ca_influx potential inhibition?

Potential modulation of calcium signaling in vasorelaxation.

Safety Operating Guide

Navigating the Disposal of Alismoxide: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including Alismoxide, is governed by a set of fundamental principles designed to minimize risk to personnel and the environment. All chemical waste is to be considered hazardous unless explicitly determined otherwise by a qualified safety officer.[1] Under no circumstances should chemical waste be disposed of in standard trash or down the drain without specific authorization and adherence to strict guidelines.[1][2] Evaporation of chemical waste is also an improper and unsafe disposal method.[1]

Key tenets of safe chemical disposal include:

  • Waste Minimization: Whenever possible, laboratories should strive to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals, maintaining a chemical inventory to avoid duplicate purchases, and sharing surplus chemicals with other labs.[3]

  • Proper Containment: Hazardous waste must be stored in appropriate, compatible containers that are securely capped and in good condition.[4] Containers should not be overfilled, leaving at least one inch of headroom to allow for expansion.[4]

  • Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.[3]

  • Segregation of Waste: Incompatible chemicals, such as acids and bases or oxidizers and organic compounds, must be stored separately to prevent violent reactions.[4]

  • Designated Storage Areas: Hazardous waste should be kept in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3][4]

Step-by-Step Disposal Procedure for this compound

Given the lack of specific data for this compound, the following procedural steps, derived from general laboratory waste guidelines, should be followed.

  • Characterize the Waste: Treat this compound, and any solutions or materials contaminated with it, as hazardous chemical waste. This includes unused or expired pure compounds, solutions containing this compound, and contaminated labware such as gloves, pipette tips, and empty containers.

  • Select an Appropriate Waste Container:

    • For solid this compound waste, use a clearly labeled, sealable container compatible with chemical solids.

    • For solutions containing this compound, use a leak-proof container with a secure screw-top cap. The container material must be compatible with the solvent used. For instance, if this compound is dissolved in a halogenated solvent, it should be collected in a designated halogenated waste container.[5]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • List all constituents of the waste, including this compound and any solvents, with their approximate concentrations or percentages.

    • Indicate the date when waste was first added to the container.

  • Store the Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[1][3]

    • Store the container in your laboratory's designated Satellite Accumulation Area.[4]

    • Ensure the storage area is away from heat, sunlight, and sources of ignition, especially if flammable solvents are present.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup for your this compound waste.[3]

    • Follow all institutional procedures for waste pickup requests.

  • Decontaminate Empty Containers:

    • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

    • This typically involves triple rinsing the container with a suitable solvent that can dissolve this compound.[1][6]

    • The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[6]

    • After triple rinsing, deface or remove all chemical labels from the container before placing it in the appropriate recycling or trash receptacle.[1]

Summary of Hazardous Waste Management Best Practices

Guideline CategoryBest PracticeRationale
Identification Treat all unknown chemical waste as hazardous.[1]Ensures maximum safety and prevents accidental improper disposal.
Segregation Store incompatible waste streams separately (e.g., acids from bases, oxidizers from organics).[4]Prevents dangerous chemical reactions.
Containment Use appropriate, labeled, and closed containers.[3][4]Prevents spills, leaks, and exposure.
Storage Accumulate waste in a designated and secure Satellite Accumulation Area.[3][4]Centralizes hazardous materials and facilitates safe management.
Disposal Arrange for collection by your institution's hazardous waste program.[1][3]Ensures compliant and environmentally sound disposal.
Empty Containers Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[1][6]Prevents chemical residues from entering the regular waste stream.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.

G A Start: this compound Waste Generated B Is the waste a pure chemical, a solution, or contaminated material? A->B H Is the original container empty? A->H C Select appropriate, compatible waste container. B->C  Yes D Label container with 'Hazardous Waste' and list all contents and concentrations. C->D E Store container in designated Satellite Accumulation Area. Keep container closed. D->E F Contact EHS or Hazardous Waste Program for pickup. E->F G End: Waste properly disposed. F->G I Triple rinse with a compatible solvent. H->I  Yes J Collect rinsate as hazardous waste. I->J K Deface all labels on the empty container. I->K J->C L Dispose of rinsed container in regular trash or recycling. K->L

This compound Disposal Workflow

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alismoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alismoxide, a natural product utilized in various research applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, prudent laboratory practice dictates treating all compounds of unknown toxicity with a high degree of caution. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact with the compound.
Double gloving is recommended for extended procedures.Provides an additional barrier in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any potential aerosols or dust.
For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary.Provides a higher level of respiratory protection in higher-risk scenarios.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Closed-toe shoes.Prevents injury from spills or dropped equipment.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and operational efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are typically at or below -20°C for long-term stability.

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within a chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weigh boat or paper is recommended.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's established hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the affected individual to an area with fresh air.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.
Spill Alert others in the immediate area. Evacuate the area if necessary. For a small spill, if trained and equipped, contain the spill with an absorbent material, and clean the area with a suitable decontaminating agent. For large spills, evacuate the area and contact your institution's emergency response team.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Logical Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling of this compound, from acquisition to disposal.

G Safe Handling Workflow for this compound A Receiving and Inspection B Proper Storage (-20°C, dry, well-ventilated) A->B C Don Personal Protective Equipment (PPE) B->C D Handling in a Fume Hood C->D E Weighing and Solution Preparation D->E F Experimental Use E->F G Decontamination of Workspace and Equipment F->G H Proper Waste Segregation G->H I Hazardous Waste Disposal H->I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.